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3-Amino-5-bromo-N-ethylbenzamide Documentation Hub

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  • Product: 3-Amino-5-bromo-N-ethylbenzamide
  • CAS: 1373233-48-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of 3-Amino-5-bromo-N-ethylbenzamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-5-bromo-N-ethylbenzamide (CAS No: 1373233-48-7), a substituted benzamide with potential applications in drug discovery. In the absence of published empirical data for this specific molecule, this document establishes a predictive solubility profile based on first-principles analysis of its molecular structure and comparative data from its parent compound, benzamide. Furthermore, we present a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data for drug development pipelines. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and process development stages of pharmaceutical research.

Introduction: Understanding 3-Amino-5-bromo-N-ethylbenzamide

3-Amino-5-bromo-N-ethylbenzamide is a substituted aromatic amide. Its core structure, benzamide, is a common scaffold in medicinal chemistry. The substituents—an amino group, a bromine atom, and an N-ethyl group—are strategically placed to modulate its physicochemical and pharmacological properties.

  • Molecular Formula: C₉H₁₁BrN₂O[1]

  • Molecular Weight: 243.1 g/mol [1]

  • Core Structure: Benzamide

The solubility of such a compound is not a simple parameter; it is the result of a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. A thorough understanding of solubility is paramount for crystallization, purification, formulation, and ensuring adequate bioavailability.[2][3]

Theoretical & Predictive Solubility Analysis

To predict the solubility of 3-Amino-5-bromo-N-ethylbenzamide, we must dissect its molecular structure and analyze the contribution of each functional group to its overall polarity and intermolecular forces.

Analysis of Functional Group Contributions

The molecule's structure presents both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Secondary Amide (-CONH-): This is a highly polar group. The oxygen atom acts as a strong hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor.[4][5] This functionality is key to its interaction with protic and polar aprotic solvents.

  • Aromatic Benzene Ring: The phenyl ring is inherently non-polar and hydrophobic. Its presence will favor solubility in solvents with some aromatic character and decrease solubility in highly polar, aqueous environments.

  • Amino Group (-NH₂): As a primary aromatic amine, this group can donate hydrogen bonds. However, its lone pair of electrons is partially delocalized into the aromatic ring, which slightly diminishes its hydrogen bonding capability compared to aliphatic amines.[6]

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and overall lipophilicity. This generally leads to reduced solubility in polar solvents.

  • N-ethyl Group (-CH₂CH₃): This aliphatic chain is non-polar and contributes to the molecule's hydrophobicity, which will likely decrease its solubility in polar solvents but may enhance it in non-polar organic solvents.

The interplay of these groups is visually summarized in the diagram below.

cluster_molecule 3-Amino-5-bromo-N-ethylbenzamide mol C₉H₁₁BrN₂O amide Secondary Amide (H-bond donor/acceptor) mol->amide Polar amino Aromatic Amino (H-bond donor) mol->amino Polar bromo Bromo Group (Increases Lipophilicity) mol->bromo Lipophilic nethyl N-Ethyl Group (Non-polar) mol->nethyl Non-polar ring Aromatic Ring (Non-polar Core) mol->ring Non-polar

Caption: Functional group contributions to molecular polarity.

The "Like Dissolves Like" Principle in Practice

The fundamental principle of "like dissolves like" governs solubility.[7] Solvents that can effectively replicate the intermolecular interactions present in the solute's solid state will be the most effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the amide and amino groups. The solubility of the parent compound, benzamide, is highest in methanol.[8] We predict high solubility for our target compound in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are strong hydrogen bond acceptors but cannot donate hydrogen bonds. They will strongly interact with the N-H groups of the amide and amine. DMSO, in particular, is often an excellent solvent for complex amides.[9] High solubility is predicted.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and have low polarity. They will be unable to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) in the solid crystal lattice of the compound. Therefore, very low solubility is expected.

Predictive Solubility Table

Based on the analysis above and comparative data for benzamide, the following table provides a qualitative prediction of solubility at ambient temperature (approx. 25°C).

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighExcellent H-bond donor/acceptor capability effectively solvates the polar amide and amino groups.[8]
Polar Aprotic DMSO, DMF, AcetoneHighStrong H-bond acceptors that can disrupt the crystal lattice by solvating the N-H protons.[9]
Ethers Tetrahydrofuran (THF)ModerateModerate polarity and H-bond acceptor capability.
Esters Ethyl AcetateModerate to LowLower polarity than alcohols or ketones; less effective at solvating the highly polar functional groups.[10]
Halogenated Dichloromethane (DCM)Moderate to LowCan engage in dipole-dipole interactions but lacks H-bonding.
Aromatic TolueneLowThe aromatic ring may offer some favorable interaction, but the solvent's non-polar nature is insufficient to solvate the polar groups.
Non-Polar Aliphatic n-HexaneVery LowLacks any significant interactions (H-bonding, dipole) required to dissolve the polar solute.
Aqueous WaterVery LowThe large, non-polar surface area from the aromatic ring, bromo-substituent, and ethyl group outweighs the H-bonding from polar groups.[5]

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to empirical fact, a robust experimental method is required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility, providing thermodynamically accurate data.[11]

Causality Behind the Method

This "excess solid" method ensures that the solvent is fully saturated with the solute, reaching a true thermodynamic equilibrium.[12] Temperature control is critical as solubility is temperature-dependent. The extended equilibration period allows for the dissolution process to complete, while the final analysis of the supernatant provides the concentration of the dissolved solute at saturation.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology

1. Materials & Equipment:

  • 3-Amino-5-bromo-N-ethylbenzamide (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance (±0.1 mg)

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)

  • Volumetric flasks for dilutions

  • Calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation: Add an excess amount of solid 3-Amino-5-bromo-N-ethylbenzamide to a vial (e.g., add 10-20 mg to 2 mL of solvent). The key is to ensure solid remains undissolved at the end of the experiment.

  • Equilibration: Tightly seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.[11]

  • Phase Separation: After equilibration, remove the vials and let them stand at the same temperature to allow undissolved solids to settle.

  • Sampling: Carefully draw the supernatant into a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter material. Dispense a precise volume of the clear, filtered saturated solution into a pre-weighed container or volumetric flask.

  • Quantification:

    • Gravimetric (if solvent is volatile): Evaporate the solvent from the pre-weighed container under a gentle stream of nitrogen and determine the mass of the residual solid.

    • Spectroscopic/Chromatographic (Preferred): Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample via HPLC or UV-Vis spectrophotometry to determine its concentration.[12]

  • Calculation: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the final result in units such as mg/mL, g/L, or mol/L.

  • Validation: Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Conclusion and Future Directions

While specific experimental data for 3-Amino-5-bromo-N-ethylbenzamide is not yet publicly available, a robust predictive framework can be established through a fundamental analysis of its molecular structure. It is predicted to be highly soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone, with limited solubility in non-polar and aqueous media. This guide provides the theoretical basis for this prediction and, more importantly, a detailed, actionable protocol for its empirical determination.

The generation of precise solubility data using the described shake-flask method will provide an essential foundation for all subsequent stages of development, including formulation design, toxicological studies, and process chemistry. For higher throughput needs, researchers may also consider automated techniques such as laser nephelometry.[2]

References

  • Mishra, D. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

  • Wang, L. et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available at: [Link]

  • Pharmaffiliates. 3-Amino-5-bromo-N-ethylbenzamide. Available at: [Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Wiley Online Library. (2023). Experimental and correlated solubility data of Benzamide in supercritical CO2. Available at: [Link]

  • Wikipedia. Amide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Amides. Available at: [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Royal Society of Chemistry. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • PubChem. 3-Amino-N-ethylbenzamide. Available at: [Link]

  • National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Available at: [Link]

  • Spiral, Imperial College London. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Available at: [Link]

Sources

Exploratory

A Technical Guide to the Bioactive Potential of 3-Amino-5-bromo-benzamide Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The benzamide structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Wit...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzamide structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Within this broad class, the 3-amino-5-bromo-benzamide scaffold has emerged as a particularly compelling "privileged core" for therapeutic development. Its unique electronic and structural features—an electron-donating amino group, an electron-withdrawing bromo substituent, and a versatile amide linkage—provide a trifecta of functionalities that can be strategically exploited for targeted drug design. This guide offers an in-depth exploration of this scaffold, moving from its fundamental synthesis to its validated and emerging therapeutic applications, with a strong focus on its potential as an anticancer and antimicrobial agent. We provide not only a synthesis of the current state of knowledge but also actionable, field-proven experimental protocols to empower researchers to explore and validate the potential of this promising chemical series.

Section 1: The 3-Amino-5-bromo-benzamide Scaffold: A Privileged Core

The 3-amino-5-bromo-benzamide scaffold is characterized by a benzene ring substituted with three key functional groups. The interplay between these groups is central to its bioactive potential.

  • The Amide (-CONH2) : This group is a superb hydrogen bond donor and acceptor, critical for forming stable interactions with biological targets such as enzyme active sites and protein receptors.

  • The Amino (-NH2) Group : Positioned at the 3- or meta-position, this group significantly influences the electronic properties of the aromatic ring. As a strong nucleophile, it also serves as a key synthetic handle for further derivatization, allowing for the creation of extensive compound libraries.

  • The Bromo (-Br) Group : The bromine atom at the 5-position provides several advantages. Its size and lipophilicity can enhance binding in hydrophobic pockets of target proteins. Furthermore, it can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

This combination of features makes the scaffold a versatile platform for developing inhibitors that target diverse protein families.

General Synthetic Routes

Access to the 3-amino-5-bromo-benzamide core can be achieved through several reliable synthetic strategies. The choice of route often depends on the availability of starting materials and the desired substitution patterns on the amide nitrogen. A common and effective approach involves the late-stage bromination of a 3-aminobenzamide precursor or the reduction of a nitro-group precursor.

G cluster_0 Route A: Late-Stage Bromination cluster_1 Route B: Nitro Reduction A1 3-Aminobenzamide A2 3-Amino-5-bromo-benzamide A1->A2 Brominating Agent (e.g., NBS, Br2) Solvent (e.g., Acetonitrile) B1 3-Bromo-5-nitrobenzoic acid B2 3-Bromo-5-nitrobenzamide B1->B2 1. SOCl2 2. NH4OH B3 3-Amino-5-bromo-benzamide B2->B3 Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C)

Caption: General synthetic routes to the core scaffold.

Section 2: Targeting DNA Damage Repair: PARP Inhibition

One of the most well-documented activities of the closely related 3-aminobenzamide scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP1, are critical players in the DNA damage response (DDR).

Mechanism of Action

When DNA single-strand breaks occur, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[2] This PARylation process creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage.

3-Aminobenzamide-based molecules act as competitive inhibitors by mimicking the nicotinamide portion of NAD+, binding to the enzyme's active site and preventing the synthesis of PAR chains.[1] This inhibition traps PARP1 on the DNA, leading to the formation of cytotoxic lesions that are particularly lethal to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.

The 5-bromo substituent on the core scaffold can further enhance this activity by increasing binding affinity within the NAD+ pocket or by altering the molecule's pharmacokinetic properties.

DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Chain Synthesis PARP1->PAR Uses NAD NAD+ NAD->PAR DDR Recruitment of DNA Repair Proteins PAR->DDR Repair DNA Repair DDR->Repair Inhibitor 3-Amino-5-bromo-benzamide (Inhibitor) Inhibitor->PARP1 Competitively Inhibits

Sources

Protocols & Analytical Methods

Method

Protocol for bromination of amino-N-ethylbenzamide derivatives

Introduction & Scope Substituted benzamides, particularly 4-amino-N-ethyl-2-methoxybenzamide , are critical pharmacophores in medicinal chemistry, serving as precursors for dopamine antagonists (e.g., Bromopride, Remoxip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Substituted benzamides, particularly 4-amino-N-ethyl-2-methoxybenzamide , are critical pharmacophores in medicinal chemistry, serving as precursors for dopamine


 antagonists (e.g., Bromopride, Remoxipride). The introduction of a bromine atom onto the aromatic core is a pivotal step that modulates lipophilicity and metabolic stability.

However, the bromination of electron-rich anilines presents a significant synthetic challenge: Regiocontrol . The amino group (-


) is a powerful activator, often leading to poly-bromination or oxidation. Furthermore, in 2,4-disubstituted systems, multiple positions may be electronically activated, requiring steric control to achieve the desired substitution.

This guide details two validated protocols for the mono-bromination of amino-N-ethylbenzamide derivatives, prioritizing the synthesis of the 5-bromo isomer.

Target Transformation

Substrate: 4-amino-N-ethyl-2-methoxybenzamide Product: 4-amino-5-bromo-N-ethyl-2-methoxybenzamide Key Challenge: Avoiding C3-bromination (sterically crowded) and N-oxidation.

Mechanistic Insight & Regioselectivity

To ensure protocol reliability, one must understand the electronic landscape of the substrate.

  • Amino Group (

    
    ):  Strong 
    
    
    
    -donor /
    
    
    -donor. Directs ortho (
    
    
    ) and para (
    
    
    , blocked).
  • Methoxy Group (

    
    ):  Moderate 
    
    
    
    -donor. Directs ortho (
    
    
    ) and para (
    
    
    ).
  • Amide Group (

    
    ):  Moderate electron-withdrawing group (EWG). Directs meta (
    
    
    
    ).

The Conflict: Both


 and 

are electronically activated by the cooperative directing effects of the amino and methoxy groups.
  • 
     Position:  Located between the methoxy and amino groups. Highly sterically hindered.
    
  • 
     Position:  Located adjacent to the amino group but less hindered.
    

Conclusion: Under kinetically controlled conditions (low temperature, mild reagent), substitution occurs exclusively at


 .
Mechanistic Pathway (DOT Visualization)

BrominationMechanism cluster_selectivity Regioselectivity Logic Substrate Substrate (4-Amino-2-methoxy...) PiComplex π-Complex (Intermediate) Substrate->PiComplex Attack Reagent Electrophile (Br+ source) Reagent->PiComplex SigmaComplex σ-Complex (Wheland Intermediate) PiComplex->SigmaComplex Localization at C5 Deprotonation Re-aromatization (-H+) SigmaComplex->Deprotonation Base removes H Product Product (5-Bromo isomer) Deprotonation->Product C3 C3 Position (Sterically Blocked) C5 C5 Position (Kinetically Favored)

Caption: Electrophilic Aromatic Substitution (


) pathway highlighting the kinetic preference for C5 substitution due to steric hindrance at C3.

Experimental Protocols

Method A: Mild Bromination using NBS (Standard Research Protocol)

Best for: Small to medium scale (mg to g), high purity requirements, acid-sensitive substrates.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-amino-N-ethyl-2-methoxybenzamide (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged.

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the substrate (10 mmol) in MeCN (50 mL). Cool the solution to

    
     using an ice bath.
    
  • Addition: Dissolve NBS (10.5 mmol) in minimal MeCN (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Crucial: Slow addition prevents high local concentration of

    
    , reducing poly-bromination.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). Look for the disappearance of the starting material (

    
    ) and appearance of a slightly less polar product.
    
  • Quench: Once complete, add 10%

    
     (20 mL) to destroy unreacted NBS. Stir for 10 mins.
    
  • Workup: Remove MeCN under reduced pressure. Dilute the residue with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
    
Method B: Oxidative "Green" Bromination ( )

Best for: Large scale (>50g), cost-efficiency, avoiding succinimide byproducts.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-amino-N-ethyl-2-methoxybenzamide (1.0 equiv)

  • Bromine Source: Hydrobromic acid (48% aq, 1.1 equiv)[8]

  • Oxidant: Hydrogen Peroxide (30% aq, 1.1 equiv)[9]

  • Solvent: Methanol or Ethanol.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (50 mmol) in Methanol (150 mL) at room temperature.

  • Acidification: Add aqueous HBr (55 mmol) slowly. The amine may form a hydrobromide salt; ensure good stirring.

  • Oxidation (The "In-Situ" Step): Add

    
     (55 mmol) dropwise over 30 minutes.
    
    • Mechanism:[2][4][10][11]

      
      . This generates electrophilic bromine in situ without handling toxic elemental 
      
      
      
      .
  • Reaction: Stir at RT for 3 hours. The solution usually turns orange/red transiently.

  • Quench: Add saturated Sodium Bisulfite solution until the orange color fades completely.

  • Isolation: Neutralize with saturated

    
     to pH 8 (precipitating the free base). Filter the solid product, wash with cold water, and dry in a vacuum oven at 
    
    
    
    .

Data Presentation & Validation

Comparison of Methods
FeatureMethod A (NBS)Method B (

)
Yield 88 - 94%80 - 85%
Atom Economy Lower (Succinimide waste)High (Water is byproduct)
Regioselectivity Excellent (>98:2 C5:C3)Good (approx 95:5)
Safety Mild, solid reagentCorrosive reagents
Purification Chromatography often neededFiltration usually sufficient
Analytical Validation (NMR)

To confirm the substitution at


, analyze the aromatic region of the 

-NMR.
  • Starting Material: Shows two singlets (or meta-coupled doublets) for protons at

    
     and 
    
    
    
    , and a proton at
    
    
    (ortho-coupled to
    
    
    ).
  • Product: The signal corresponding to

    
     (typically a doublet around 6.8-7.2 ppm) will disappear .
    
  • Diagnostic Signal: You should observe two distinct singlets in the aromatic region:

    • 
       (shielded by amino/methoxy, ~6.3 ppm).
      
    • 
       (deshielded by amide/bromine, ~8.0 ppm).
      
    • Note: The loss of ortho-coupling confirms the substitution pattern.

Workflow Visualization

ProtocolWorkflow Start Start: Dissolve Substrate (MeCN or MeOH) Choice Select Method Start->Choice NBS_Add Add NBS Solution (Dropwise, 0°C) Choice->NBS_Add Method A (NBS) HBr_Add Add HBr (aq) Choice->HBr_Add Method B (Green) NBS_React Stir 2-4h @ RT NBS_Add->NBS_React Monitor TLC Monitoring (Check consumption of SM) NBS_React->Monitor H2O2_Add Add H2O2 Dropwise (In-situ Br+ gen) HBr_Add->H2O2_Add H2O2_Add->Monitor Quench Quench (Na2S2O3 or NaHSO3) Monitor->Quench Complete Workup Extraction / Filtration Quench->Workup QC QC: 1H-NMR / HPLC Workup->QC

Caption: Operational workflow comparing the Standard (NBS) and Green (


) bromination routes.

Troubleshooting & Critical Parameters

  • Poly-bromination: If dibromo-species are observed, reduce reaction temperature to

    
     and ensure strictly stoichiometric addition of the brominating agent.
    
  • Amine Oxidation: If the reaction mixture turns dark tarry black, the amino group is oxidizing.

    • Solution: Perform the reaction under an inert atmosphere (

      
      ). If problem persists, protect the amine as an acetamide (
      
      
      
      ) before bromination, then hydrolyze.
  • Solubility: If the substrate precipitates upon adding HBr (Method B), add a co-solvent like THF or increase the volume of Methanol.

References

  • BenchChem Application Notes. (2025). Bromination of 3-(trifluoromethyl)aniline using NBS. Retrieved from

  • Podgoršek, A., et al. (2007). Bromination of ketones with H2O2–HBr on water. Green Chemistry, 9, 1212.[4] Retrieved from

  • Barrett, K. T., & Miller, S. J. (2013).[10] Enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination. Journal of the American Chemical Society, 135(8), 2963-2966. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. Retrieved from

  • Menini, L., et al. (2013). Bromination of Enamines from Tertiary Amides Using the Petasis Reagent. The Scientific World Journal. Retrieved from

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Amino-5-bromo-N-ethylbenzamide

[1] Abstract & Strategic Utility 3-Amino-5-bromo-N-ethylbenzamide is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its trifunctional natur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Utility

3-Amino-5-bromo-N-ethylbenzamide is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its trifunctional nature offers three distinct vectors for elaboration:

  • The Aryl Bromide (C-5): The primary site for Suzuki-Miyaura cross-coupling to establish the core biaryl scaffold.

  • The Primary Aniline (C-3): A handle for subsequent Buchwald-Hartwig amination, reductive amination, or amide coupling.[1]

  • The N-Ethyl Amide (C-1): A solubility-enhancing hydrogen bond donor/acceptor motif often critical for solvent exposure in protein binding pockets.[1]

This Application Note provides a validated protocol for coupling this substrate without protecting the free amine, a common bottleneck that reduces atom economy. We address the specific electronic and chelating challenges posed by the unprotected 3-amino group and provide a robust method for high-yield synthesis.

Mechanistic Considerations & Chemoselectivity[1][2]

The "Deactivated" Electrophile Challenge

The oxidative addition of Palladium(0) into the C-Br bond is the rate-determining step.[1]

  • Electronic Conflict: The amide at C-1 is an Electron Withdrawing Group (EWG), which typically activates the ring for oxidative addition. However, the amine at C-3 is a strong Electron Donating Group (EDG) via resonance. The EDG effect generally dominates, rendering the C-Br bond more electron-rich and less reactive than a standard bromobenzamide.[1]

  • Solution: We utilize electron-rich phosphine ligands (e.g., dppf, XPhos, SPhos) to increase the electron density on the Palladium center, facilitating oxidative addition into the deactivated C-Br bond.[1]

Catalyst Poisoning Risks

Free primary amines (


) can coordinate to Pd(II) intermediates, potentially displacing weakly bound ligands and forming inactive "Pd-amine" complexes.[1]
  • Mitigation: The use of bidentate ligands (dppf) or bulky monodentate biaryl ligands (Buchwald type) prevents amine coordination through steric crowding and the chelate effect.

Chemoselectivity (Suzuki vs. Buchwald)

Under basic conditions, the free amine could theoretically act as a nucleophile, leading to self-polymerization via Buchwald-Hartwig coupling.[1]

  • Control: Boronic acids are significantly more nucleophilic than arylamines in the transmetallation step. By maintaining a stoichiometric excess of boronic acid (1.2–1.5 equiv) and using a base like

    
     (too weak to fully deprotonate the aniline to its more reactive anilide form), we ensure the C-C coupling pathway is kinetically favored over C-N coupling.
    

Visualizing the Reaction Pathway

The following diagram illustrates the decision logic and reaction workflow for this specific substrate.

G Start Substrate: 3-Amino-5-bromo-N-ethylbenzamide Decision Is the Boronic Acid Sterically Hindered? Start->Decision Partner Coupling Partner: Boronic Acid / Pinacol Ester Partner->Decision PathA Protocol A: Standard Cat: Pd(dppf)Cl2 Solvent: Dioxane/H2O Decision->PathA No (Simple Aryl) PathB Protocol B: High Activity Cat: XPhos Pd G3 Solvent: Toluene/H2O Decision->PathB Yes (Ortho-subst/Heteroaryl) Reaction Heating (80-100°C) 12-18 Hours PathA->Reaction PathB->Reaction Workup Workup: Phase Separation & Extraction Reaction->Workup Purification Purification: Flash Chromatography (DCM/MeOH or Hex/EtOAc) Workup->Purification

Figure 1: Decision tree for ligand selection based on the steric demand of the boronic acid partner.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Recommended for simple aryl boronic acids and unhindered heteroaryl boronates.[1]

Reagents:

  • Substrate: 3-Amino-5-bromo-N-ethylbenzamide (1.0 equiv)[1]

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the benzamide substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ). Crucial: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. The concentration relative to the substrate should be 0.1 M to 0.2 M.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add

    
     (0.05 equiv). Reseal and purge for 1 minute.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

  • Monitoring: Check via LC-MS. The starting material (Br-substrate) should be consumed. If the reaction stalls, add 0.02 equiv more catalyst.

Protocol B: High-Performance Conditions (Challenging Substrates)

Recommended for sterically hindered (ortho-substituted) partners or electron-deficient pyridines.[1]

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G2 (2–4 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio) or n-Butanol[1]

Key Difference: The Buchwald precatalysts (G3/G2) activate rapidly at lower temperatures and form highly active monoligated Pd(0) species that are less susceptible to amine inhibition.

Purification & Isolation Strategy

The product contains both a basic amine and a neutral amide, making it amphoteric. Standard acid/base extractions can lead to yield loss if the pH is not carefully managed.

Recommended Workup:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and Water.

  • Phase Separation: Separate layers. Extract the aqueous layer

    
     with EtOAc.
    
    • Note: If the product is very polar (e.g., contains pyridine rings), use 10% Methanol in DCM for extraction instead of EtOAc.

  • Wash: Wash combined organics with Brine (saturated NaCl). Avoid acidic washes (e.g., 1M HCl) as this will protonate the aniline and drag the product into the aqueous phase.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Flash Chromatography:

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Since the product is polar, a gradient of DCM to 5-10% MeOH/DCM is often required.[1]

  • Additive: If streaking occurs due to the free amine, add 1% Triethylamine or 1%

    
      to the mobile phase.
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine.[1]Switch to Protocol B (XPhos/SPhos). Increase temperature to 100°C.
Protodeboronation Boronic acid is unstable (common with 2-pyridyl or fluorinated aryls).Switch base to

or

. Use dry solvents and add water only sparingly (10:1 ratio).
Homocoupling (R-R) Oxygen presence in the vessel.Improve degassing technique (sparge solvent with Argon for 15 mins before use).
Product in Aqueous Layer Product is too polar/protonated.Check pH of aqueous layer; adjust to pH ~9-10 with

before extraction. Use DCM/iPrOH (3:1) for extraction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[2] Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • PubChem. (n.d.).[3] 3-Amino-N-ethylbenzamide (Compound Summary). National Library of Medicine. Link(Note: Structural analog reference for physicochemical properties).

  • Percec, V., et al. (1995). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. Journal of Organic Chemistry, 60(4), 1060–1065. Link(Foundational work on electrophile activation).

Sources

Method

Amide bond formation techniques for benzamide synthesis

Application Note: Advanced Protocols for Benzamide Synthesis Executive Summary The benzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved thera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Benzamide Synthesis

Executive Summary

The benzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics (e.g., Metoclopramide, Entinostat, Olaparib). However, the synthesis of benzamides presents unique challenges compared to aliphatic amides, primarily due to electronic deactivation by electron-withdrawing groups (EWGs) and steric hindrance from ortho-substituents.

This guide moves beyond generic "add-and-stir" instructions. It provides a decision-making framework and three distinct, self-validating protocols tailored to the stage of development: High-Throughput Discovery (HATU) , Large-Scale Process (Acid Chlorides) , and Green Catalysis (Boronic Acids) .

Strategic Reagent Selection Guide

The choice of coupling strategy is dictated by scale, substrate sterics, and downstream purification requirements. Use the following decision matrix to select the appropriate protocol.

Table 1: Benzamide Coupling Reagent Decision Matrix
FeatureMethod A: HATU/HBTU Method B: Acid Chloride (SOCl₂) Method C: Boronic Acid Catalysis
Primary Application MedChem / Lead OptimizationProcess Chemistry / ManufacturingGreen Chemistry / Late-Stage Functionalization
Scale mg to gramkg to metric tongram to kg
Steric Tolerance Excellent (Best for ortho-subs)Good (Requires heat)Moderate
Atom Economy Poor (High MW byproducts)ExcellentSuperior (Water is sole byproduct)
Cost High (

$)
Low ($)Moderate (

)
Purification Chromatography usually requiredCrystallization / DistillationFiltration / Extraction
Workflow Decision Tree

ReagentSelection Start Start: Benzamide Synthesis ScaleCheck Is Scale > 100g? Start->ScaleCheck StericCheck Ortho-Substitution? ScaleCheck->StericCheck No MethodB Method B: Acid Chloride (Cost/Scale) ScaleCheck->MethodB Yes GreenCheck Green/Atom Economy Priority? StericCheck->GreenCheck No MethodA Method A: HATU (High Reactivity) StericCheck->MethodA Yes (High Sterics) GreenCheck->MethodA No (Speed preferred) MethodC Method C: Boronic Acid (Catalytic) GreenCheck->MethodC Yes

Figure 1: Decision tree for selecting the optimal benzamide synthesis strategy based on scale and substrate complexity.

Method A: High-Throughput Discovery (HATU Protocol)

Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for discovery chemistry. It generates a highly reactive O-At active ester, which is less prone to racemization and reacts faster than O-Bt esters (HBTU), making it ideal for electron-deficient or sterically hindered benzoic acids.

Mechanism of Action
  • Deprotonation: Base (DIPEA) deprotonates the carboxylic acid.

  • Activation: Carboxylate attacks HATU, expelling the HOAt anion.

  • Active Ester Formation: HOAt attacks the unstable intermediate to form the reactive O-At ester.

  • Aminolysis: Amine attacks the O-At ester to form the amide.

HATU_Mechanism Acid Benzoic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate + Base Base DIPEA Base->Carboxylate HATU HATU Reagent Intermed Unstable O-Acyl Uronium HATU->Intermed Carboxylate->Intermed + HATU ActiveEster Activated O-At Ester (Highly Reactive) Intermed->ActiveEster HOAt Rearrangement Product Benzamide Product ActiveEster->Product + Amine Amine Amine Nucleophile (R'-NH2) Amine->Product

Figure 2: HATU activation pathway. The formation of the O-At ester is the rate-determining step for steric bulk tolerance.

Protocol Steps
  • Stoichiometry: Acid (1.0 equiv), HATU (1.1 equiv), DIPEA (2.0–3.0 equiv), Amine (1.0–1.2 equiv).

  • Solvent: Anhydrous DMF or DMA (Polar aprotic solvents stabilize the charged transition states).

  • Activation (Critical Step): Dissolve Acid and HATU in DMF. Add DIPEA dropwise at 0°C. Stir for 15 minutes before adding the amine. This "pre-activation" ensures the active ester is fully formed, preventing amine coupling with the HATU guanidinium core (a common side reaction).

  • Coupling: Add the amine. Allow to warm to RT.

  • Monitoring: Monitor by LCMS. The HOAt byproduct is water-soluble, simplifying workup.

Self-Validating Check: If the reaction turns bright yellow upon DIPEA addition, the active ester is forming. If the solution remains colorless, check the quality of the DIPEA (may be carbonated).

Method B: Scalable Process (Acid Chloride Protocol)

Context: For scales >100g, HATU is cost-prohibitive. The conversion of benzoic acid to benzoyl chloride using Thionyl Chloride (SOCl₂) is the industry standard. It produces gaseous byproducts (SO₂, HCl), simplifying purification.

Protocol Steps
  • Reagents: Benzoic Acid (1.0 equiv), SOCl₂ (1.5 equiv), DMF (Catalytic, 0.05 equiv).

  • Catalytic Cycle: DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.

  • Reaction:

    • Suspend Benzoic Acid in Toluene or DCM.

    • Add catalytic DMF.[1]

    • Add SOCl₂ dropwise (Gas evolution! Use a scrubber).

    • Heat to reflux (Toluene) or 40°C (DCM) until gas evolution ceases and the solution becomes clear.

  • Isolation (Optional but Recommended): Concentrate in vacuo to remove excess SOCl₂. This prevents side reactions with the amine.

  • Schotten-Baumann Coupling:

    • Dissolve the crude acid chloride in DCM.

    • Add to a biphasic mixture of Amine in DCM/aq. NaOH or Amine/DCM/Et₃N at 0°C.

    • Exotherm Control: Rate of addition determines the temperature profile.

Self-Validating Check:

  • Visual: The reaction mixture changes from a suspension to a clear solution as the acid chloride forms.

  • FT-IR: Disappearance of the broad -OH stretch (3000 cm⁻¹) and shift of the carbonyl stretch from ~1680 cm⁻¹ (acid) to ~1770 cm⁻¹ (acid chloride).

Method C: Green Catalysis (Boronic Acid Protocol)

Context: To avoid hazardous reagents (SOCl₂) and poor atom economy (HATU), boronic acid catalysis allows direct condensation of acids and amines with water as the only byproduct. This utilizes the concept of "cooperative catalysis."

Mechanism

Aryl boronic acids (e.g., 2-iodophenylboronic acid or 2-(thiophen-2-ylmethyl)phenylboronic acid) form a mixed anhydride (acyloxyboronic acid) with the carboxylic acid. This intermediate activates the carbonyl carbon for nucleophilic attack.

Boron_Catalysis Cat Boronic Acid Catalyst Complex Acyloxyboronic Acid (Active Intermediate) Cat->Complex + Acid - H2O Acid Benzoic Acid Acid->Complex Product Benzamide Complex->Product + Amine Water H2O (Byproduct) Complex->Water Amine Amine Amine->Product Product->Cat Catalyst Regeneration

Figure 3: Catalytic cycle of boronic acid-mediated amidation.[2] The catalyst acts as a shuttle, activating the acid while removing water.

Protocol Steps
  • Reagents: Benzoic Acid (1.0 equiv), Amine (1.0 equiv), Catalyst (10 mol% 2-iodophenylboronic acid).

  • Solvent: Fluorobenzene or Toluene (Solvents that form azeotropes with water are preferred).

  • Water Removal: Add 4Å Molecular Sieves or use a Dean-Stark trap. Critical: The reaction is equilibrium-driven; water removal drives it to completion.

  • Conditions: Reflux for 12–24 hours.

  • Workup: Filter off sieves. Wash with basic solution to remove unreacted acid. The catalyst can often be recovered.[2]

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4] Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852.[7]

  • Valeur, E., & Bradley, M. (2009).[8][9][10] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[9][10]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[11][12] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][7][12][13][14] Organic Process Research & Development, 20(2), 140-177.[14]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[15] Direct amidation of carboxylic acids with amines catalyzed by ortho-iodo arylboronic acids: activity and mechanistic insights. The Journal of Organic Chemistry, 77(19), 8386-8400.

  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015).[15] Catalytic chemical amide synthesis at room temperature: one more step toward peptide synthesis.[5] The Journal of Organic Chemistry, 80(9), 4532-4544.

Sources

Application

Application Note: Selective Bromination of Benzamide Rings

Executive Summary Benzamide motifs are ubiquitous in medicinal chemistry (e.g., eticlopride, procainamide derivatives). However, the electronic character of the benzamide group presents a dichotomy: the carbonyl moiety i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide motifs are ubiquitous in medicinal chemistry (e.g., eticlopride, procainamide derivatives). However, the electronic character of the benzamide group presents a dichotomy: the carbonyl moiety is electron-withdrawing (deactivating the ring and directing meta), while the amide functionality can serve as a powerful Directing Group (DG) for transition-metal-catalyzed C–H activation or Directed Ortho Metalation (DoM).

This guide provides a decision framework for selecting reagents to achieve site-selective bromination (ortho, meta, or para) on the benzoyl ring. It moves beyond standard textbook halogenation to include modern C–H activation protocols that are essential for late-stage functionalization.

Mechanistic Principles & Reagent Selection

The Selectivity Dichotomy

The choice of reagent dictates the mechanism, which in turn dictates the regioselectivity.

Target PositionPrimary MechanismKey ReagentsPrerequisite
Ortho C–H Activation (Pd-Cat)Pd(OAc)₂, NBS, Acid AdditivePrimary/Secondary Amides
Ortho Directed Ortho Metalation (DoM)s-BuLi / n-BuLi, Br₂ or C₂F₄Br₂Tertiary Amides (DMGs)
Meta Electrophilic Aromatic Substitution (EAS)Br₂/FeBr₃ or NBS/H₂SO₄Electron-deficient ring
Para Steric Blocking / Pre-functionalization(Difficult to access directly)Requires meta blocking
Reagent Decision Matrix

Use the following logic flow to determine the optimal protocol for your substrate.

ReagentSelection Start Start: Benzamide Substrate Target Target Position? Start->Target Ortho Ortho-Bromination Target->Ortho Requires DG Meta Meta-Bromination Target->Meta Electronic Control AmideType Amide Substitution? PriSec Primary/Secondary (-CONH2, -CONHR) AmideType->PriSec Weak Coordination Tert Tertiary (-CONR2) AmideType->Tert Strong Li-Coordination Ortho->AmideType MethodC Method C: Classical EAS (Br2 / FeBr3 or NBS/H+) Meta->MethodC MethodA Method A: Pd-Catalyzed C-H Activation (Pd(OAc)2 / NBS) PriSec->MethodA MethodB Method B: Directed Ortho Metalation (s-BuLi / Electrophile) Tert->MethodB

Figure 1: Decision matrix for selecting bromination protocols based on substrate class and regioselectivity requirements.

Detailed Protocols

Protocol A: Palladium-Catalyzed Ortho-Bromination

Best for: Primary and Secondary Benzamides. Mechanism: Pd(II)/Pd(IV) catalytic cycle involving a five-membered palladacycle intermediate. The amide oxygen coordinates to Pd, directing the activation to the ortho C–H bond.

Reagents:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5–10 mol%)

  • Bromine Source:

    
    -Bromosuccinimide (NBS) (1.0–1.2 equiv)
    
  • Additive:

    
    -Toluenesulfonic acid (TsOH) or Acetic Acid (AcOH) (essential for protonolysis steps)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Workflow:

  • Setup: In a screw-cap vial equipped with a magnetic stir bar, charge the benzamide substrate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and NBS (195 mg, 1.1 mmol).

  • Solvent Addition: Add DCE (5 mL) and TsOH·H₂O (19 mg, 0.1 mmol).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours. Note: The reaction mixture typically turns dark orange/brown.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the monobrominated product (M+H+79/81).

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove Pd black. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Critical Insight: The acid additive is crucial.[1] It facilitates the regeneration of the active Pd(II) species from the Pd-intermediate after reductive elimination.

Protocol B: Directed Ortho Metalation (DoM)

Best for: Tertiary Benzamides (e.g.,


-diethyl, 

-diisopropyl). Mechanism: The amide oxygen coordinates to the lithium cation of a strong base, bringing the base into proximity with the ortho proton. This results in selective deprotonation followed by reaction with an electrophile.

Reagents:

  • Base:

    
    -BuLi (1.3 M in cyclohexane) or 
    
    
    
    -BuLi + TMEDA.
  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or Bromine (
    
    
    
    ). Note:
    
    
    is often preferred over
    
    
    to avoid electron-transfer side reactions.
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

  • Substrate Dissolution: Dissolve the tertiary benzamide (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (1.1 mmol) dropwise over 10 minutes. The coordination complex forms immediately. Stir at -78 °C for 1 hour to ensure complete lithiation (formation of the o-lithio species).
    
  • Bromination: Add the electrophile (e.g.,

    
    , 1.2 mmol) dropwise.
    
  • Quench: Allow the reaction to warm to room temperature slowly, then quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Safety Note:


-BuLi is pyrophoric. Handle with extreme care under inert atmosphere.
Protocol C: Meta-Selective Bromination (EAS)

Best for: General Benzamides (when ortho direction is not required). Mechanism: Standard Electrophilic Aromatic Substitution. The amide group (-CONH₂) is electron-withdrawing, deactivating the ring and directing the incoming electrophile to the meta position.

Reagents:

  • Bromine Source: Liquid Bromine (

    
    ) or NBS.[2]
    
  • Catalyst: Iron(III) bromide (

    
    ) or Aluminum chloride (
    
    
    
    ).
  • Solvent: Nitromethane (

    
    ) or concentrated 
    
    
    
    (if using NBS).

Step-by-Step Workflow (NBS/Acid Method - Milder):

  • Setup: Dissolve benzamide (1.0 mmol) in concentrated

    
     (3 mL) or Triflic Acid (for difficult substrates) at 0 °C.
    
  • Addition: Add NBS (1.1 mmol) portion-wise to control the exotherm.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water and sodium thiosulfate solution (to remove residual bromine). Recrystallize from Ethanol/Water if necessary.

Mechanistic Visualization: Pd-Catalyzed C-H Activation

Understanding the catalytic cycle is vital for troubleshooting Protocol A.

PdCycle Pd_II Pd(OAc)2 (Active Species) Coordination Coordination (Amide O-Pd) Pd_II->Coordination + Substrate CMD C-H Activation (CMD Mechanism) Coordination->CMD - AcOH Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidation Oxidative Addition (NBS -> Pd(IV)) Palladacycle->Oxidation + NBS Elimination Reductive Elimination (C-Br Bond Formation) Oxidation->Elimination Elimination->Pd_II Regeneration Product o-Bromo Benzamide Elimination->Product

Figure 2: Catalytic cycle for Pd(II)-catalyzed ortho-bromination showing the critical palladacycle intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst deactivation (Pd black formation)Add an oxidant (e.g.,

) or increase acid additive loading. Ensure solvent is dry.
Di-bromination (Protocol A) Excess reagent or high tempReduce NBS to 0.95 equiv. Lower temperature to 60 °C.
No Reaction (Protocol B) Incomplete lithiationEnsure temperature is strictly -78 °C. Increase lithiation time. Check titre of

-BuLi.
Ortho/Para Mixtures (Protocol C) Nitrogen activationIf the amide Nitrogen is alkylated, it may compete. Use stronger Lewis Acid to enforce meta direction via carbonyl coordination.

References

  • Pd-Catalyzed Ortho-Halogenation: Wan, X., et al. "Pd(II)-Catalyzed Ortho-C–H Olefination/Bromination of Phenylacetic Acid and 2-Phenylethylamine Derivatives." J. Am. Chem. Soc.[3][4]2006 , 128, 7416. Link

  • NBS Selectivity: Cantillo, D., et al.[5] "In Situ Generated Iron(III) Catalysts for the Selective Bromination of Aromatics." J. Org.[3][4][5][6][7][8] Chem.2014 , 79, 223.[5] Link

  • Directed Ortho Metalation: Snieckus, V. "Directed Ortho Metalation.[3][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.[3][7]1990 , 90, 879.[3] Link

  • Meta-Bromination (Modern): "Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives."[1][10] Chem. Sci.2016 , 7, 2626. Link

  • General Reagent Guide: "N-Bromosuccinimide (NBS) - Reagent Friday." Master Organic Chemistry. Link

Sources

Method

3-Amino-5-bromo-N-ethylbenzamide as an intermediate for agrochemicals

Application Note: Synthesis and Coupling of 3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) [1] Subtitle: A Strategic Scaffold for Meta-Diamide Insecticides (GABA-Cl Modulators) Executive Summary & Strategic Importan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Coupling of 3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) [1]

Subtitle: A Strategic Scaffold for Meta-Diamide Insecticides (GABA-Cl Modulators)

Executive Summary & Strategic Importance

3-Amino-5-bromo-N-ethylbenzamide is a critical intermediate in the synthesis of meta-diamide insecticides , a class of agrochemicals that functions as GABA-gated chloride channel allosteric modulators (IRAC Group 30).[1] Unlike older ortho-diamides (e.g., Chlorantraniliprole) which target Ryanodine receptors, meta-diamides like Broflanilide and its analogs utilize a 3-benzamido-benzamide core to overcome resistance in lepidopteran pests.[1]

This application note details a robust, scalable synthesis protocol for this scaffold. It specifically addresses the challenge of chemoselective reduction —converting the nitro group to an amine without dehalogenating the essential bromine substituent, which serves as a handle for lipophilic tuning in Structure-Activity Relationship (SAR) studies.

Chemical Profile

PropertySpecification
Chemical Name 3-Amino-5-bromo-N-ethylbenzamide
CAS Number 1373233-48-7
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Role "Tail" scaffold for meta-diamide synthesis
Target Class GABA-Cl Modulators (Isoxazoline/Meta-diamide)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water

Synthesis Protocol: The Nitro-Reduction Route

Direct bromination of 3-amino-N-ethylbenzamide often yields regioisomeric mixtures.[1] The authoritative route starts from 3-bromo-5-nitrobenzoic acid , ensuring correct regiochemistry.[1]

Phase A: Amidation (Formation of the N-ethyl amide)

Objective: Convert the carboxylic acid to the N-ethyl amide while preserving the nitro and bromo groups.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • Ethylamine (2.0 M in THF) (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Catalytic DMF

Step-by-Step:

  • Activation: Suspend 3-bromo-5-nitrobenzoic acid in dry DCM under N₂. Add catalytic DMF (2-3 drops).

  • Chlorination: Dropwise add Thionyl Chloride at 0°C. Reflux for 2 hours until the solution clears (formation of acid chloride). Evaporate excess SOCl₂/DCM in vacuo.

  • Coupling: Redissolve the residue in dry THF. Cool to 0°C.

  • Amine Addition: Slowly add the Ethylamine solution. The reaction is exothermic; maintain temp <10°C to prevent side reactions.

  • Workup: Stir at RT for 3 hours. Quench with water.[2] Extract with EtOAc.[2] Wash with 1N HCl (to remove excess amine) and Brine. Dry over Na₂SO₄.[2][3]

  • Yield Check: Expect >90% yield of 3-bromo-N-ethyl-5-nitrobenzamide .

Phase B: Chemoselective Reduction (The Critical Step)

Objective: Reduce the Nitro (-NO₂) group to Amino (-NH₂) without removing the Bromine (-Br) atom (hydrodehalogenation). Caution: Standard Pd/C + H₂ hydrogenation often strips the bromine. Use Iron/Ammonium Chloride or Tin(II) Chloride .

Reagents:

  • Intermediate from Phase A (1.0 eq)

  • Iron Powder (Fe) (5.0 eq) - Fine mesh

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Preparation: Dissolve the nitro-amide in Ethanol/Water. Add NH₄Cl.

  • Reduction: Add Iron powder. Heat to reflux (approx. 75-80°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (UV active, usually higher R_f) should disappear within 2-4 hours.

  • Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc.[2]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

  • Product: 3-Amino-5-bromo-N-ethylbenzamide (White to off-white solid).[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Bromo-5-nitrobenzoic acid Activation Activation (SOCl2 / DMF) Start->Activation Intermediate1 Acid Chloride Intermediate Activation->Intermediate1 Amidation Amidation (Ethylamine / THF) Intermediate1->Amidation Intermediate2 3-Bromo-N-ethyl-5-nitrobenzamide Amidation->Intermediate2 Reduction Chemoselective Reduction (Fe / NH4Cl / EtOH) Intermediate2->Reduction Avoid Pd/H2 to prevent de-bromination FinalProduct Final: 3-Amino-5-bromo-N-ethylbenzamide Reduction->FinalProduct

Caption: Step-by-step synthesis pathway prioritizing chemoselectivity to preserve the aryl bromide.

Application: Coupling for Meta-Diamide Synthesis

Once synthesized, this amine acts as the nucleophile to create the second amide bond, completing the meta-diamide structure.[1]

Protocol:

  • Head Group Preparation: Prepare the acid chloride of a fluorinated moiety (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)benzoic acid for Broflanilide-like analogs).[1]

  • Coupling:

    • Dissolve 3-Amino-5-bromo-N-ethylbenzamide in dry Acetonitrile or THF.[1]

    • Add Pyridine or Triethylamine (1.2 eq) as a base.

    • Add the "Head Group" acid chloride (1.05 eq) dropwise at 0°C.

  • Result: Formation of the target meta-diamide insecticide.

Analytical Quality Control (QC)

To ensure the intermediate is suitable for downstream SAR (Structure-Activity Relationship) studies, it must meet these criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Distinct triplet (N-ethyl), Broad singlet (NH₂), 3 Aromatic protons (meta coupling).[1]
Bromine Integrity Mass Spectrometry (LC-MS)Observe characteristic Br isotope pattern (M and M+2 peaks of equal height).
Water Content Karl Fischer< 0.5%

References

  • Nakao, T., & Banba, S. (2016).[1] Broflanilide: A meta-diamide insecticide with a novel mode of action.[3][4][5] Bioorganic & Medicinal Chemistry.[3][4][6][7] Link

  • Katsuta, H., et al. (2013). Discovery of meta-diamide insecticides acting on distinct sites of RDL GABA receptor.[4] Insect Biochemistry and Molecular Biology.[4] Link

  • Mitsui Chemicals, Inc. (2008). Patent WO2008126933: Nitrogen-containing heterocyclic compounds and pest control agents. (Describes the general synthesis of 3-benzamido-benzamides). Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Reference for Pd-catalyzed coupling risks/dehalogenation). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Amino-5-bromo-N-ethylbenzamide synthesis

Technical Support Center: Synthesis Optimization Guide Topic: Improving Yield of 3-Amino-5-bromo-N-ethylbenzamide Ticket ID: #SYN-ABEB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Improving Yield of 3-Amino-5-bromo-N-ethylbenzamide Ticket ID: #SYN-ABEB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield attrition during the synthesis of 3-Amino-5-bromo-N-ethylbenzamide . This scaffold is a critical intermediate for various kinase inhibitors and epigenetic modulators.

Low yields in this specific synthesis are typically driven by two distinct failure modes:

  • Regiochemical/Chemoselectivity issues during the amide coupling (if starting from amino-benzoic acids).

  • Over-reduction (Debromination) during the nitro-reduction step (loss of the halogen handle).

This guide prioritizes the Nitro-Route (3-bromo-5-nitrobenzoic acid precursor) as the most robust pathway and provides troubleshooting for the critical chemoselective reduction step.

Module 1: Pathway Analysis & Strategy

Q: Which synthetic route minimizes side reactions? A: We strongly recommend the Nitro-Route over the Amino-Route.

Attempting to couple 3-amino-5-bromobenzoic acid directly with ethylamine often results in lower yields due to:

  • Zwitterionic Solubility: The amino-acid starting material has poor solubility in DCM or THF, necessitating polar solvents (DMF/DMA) that complicate workup.

  • Self-Coupling: While the aniline nitrogen is less nucleophilic than ethylamine, competitive dimerization can occur if highly active coupling reagents (e.g., HATU) are used with insufficient aliphatic amine excess.

Recommended Workflow:

  • Precursor: 3-Bromo-5-nitrobenzoic acid.

  • Step 1: Amide coupling with ethylamine (High Chemoselectivity).

  • Step 2: Selective reduction of the nitro group (Retaining the Bromine).

SynthesisPath Start 3-Bromo-5-nitrobenzoic acid Step1 Amide Coupling (Ethylamine) Start->Step1 Inter Intermediate: 3-Bromo-N-ethyl-5-nitrobenzamide Step1->Inter Step2 Selective Reduction (Fe/NH4Cl or Pt(S)/C) Inter->Step2  Recommended Fail FAILURE MODE: Pd/C Hydrogenation (Debromination) Inter->Fail Product Target: 3-Amino-5-bromo-N-ethylbenzamide Step2->Product WrongProd Byproduct: 3-Amino-N-ethylbenzamide (Bromine Lost) Fail->WrongProd

Figure 1: Comparative synthetic pathways highlighting the critical risk of debromination during the reduction step.

Module 2: Step 1 - Amide Coupling Optimization

Q: My coupling yield is stuck at 60-70%. How do I push this to >90%? A: The issue is likely the activation method or hydrolysis of the active ester.

Protocol A: Acid Chloride Method (Scale >10g)

For larger scales, in situ acid chloride formation is superior but requires strict moisture control.

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Troubleshooting:

    • Issue: Incomplete conversion. Fix: Add catalytic DMF (2-3 drops) to the SOCl₂ reaction to form the Vilsmeier reagent intermediate, which accelerates acid chloride formation.

    • Issue: Product oiling out. Fix: Ensure the quenching (addition of amine) is done at 0°C. The reaction is exothermic; heat degrades the acid chloride before the amine attacks.

Protocol B: Coupling Reagent Method (Scale <5g)

For discovery scale, HATU is the gold standard, but stoichiometry is key.

  • Reagent: HATU / DIPEA.

  • Troubleshooting:

    • Issue: Stuck intermediate. Fix: Ensure you use 1.2 - 1.5 eq of Ethylamine. Ethylamine is volatile (bp 16.6°C); if using a solution (e.g., 2M in THF), the actual concentration may be lower than labeled due to evaporation. titration or using a large excess (2.0 eq) is safer.

Data Comparison: Coupling Reagents

ReagentAvg. YieldReaction TimePurification DifficultyNotes
HATU 92-95% 1-2 hMediumBest for small scale; removes urea byproducts easily.
EDC/HOBt 75-85%4-12 hLowSlower; urea byproduct is water-soluble (good for simple workup).
SOCl₂ 88-95%3-5 hHighRequires distillation/dry solvents. Best for cost-efficiency.

Module 3: Step 2 - Selective Nitro Reduction (CRITICAL)

Q: I am seeing a mass of [M-H] = 164 instead of 243. Where did the Bromine go? A: You likely used Pd/C with Hydrogen . This is the most common error. Palladium catalyzes oxidative addition into the C-Br bond, leading to hydrodehalogenation (stripping the bromine).

Corrective Protocol: The Chemoselective Reduction You must use a method that reduces the Nitro group (


) without touching the Aryl-Bromide (

).
Option 1: Iron-Ammonium Chloride (Fe/NH₄Cl) - Recommended

This is the most robust method for halonitroarenes.

  • Mechanism: Single electron transfer (SET) via Fe(0) surface.

  • Protocol:

    • Dissolve intermediate in EtOH/Water (3:1).

    • Add 5.0 eq Iron powder (325 mesh) and 5.0 eq NH₄Cl.

    • Heat to reflux (80°C) for 2-4 hours.

    • Crucial Workup Step: Filter hot through Celite to remove iron sludge. Wash the cake with hot ethyl acetate.

  • Why it works: The redox potential of Fe(0) is insufficient to insert into the Ar-Br bond under these conditions.

Option 2: Sulfided Platinum on Carbon (Pt(S)/C)

If you require catalytic hydrogenation (e.g., for scale-up cleanliness), you cannot use standard Pd/C.

  • Catalyst: 5% Pt/C (Sulfided) or "Poisoned" Pt catalysts.

  • Conditions: H₂ (1 atm to 50 psi), EtOAc or EtOH.

  • Why it works: Sulfur poisons the highly active sites responsible for hydrogenolysis of the C-Br bond but leaves the nitro-reduction sites active.

Option 3: Stannous Chloride (SnCl₂)
  • Conditions: SnCl₂·2H₂O in EtOH or EtOAc, reflux.

  • Pros: Very selective.

  • Cons: Tin waste is toxic and difficult to remove (emulsions). Only use if Fe fails.

Module 4: Isolation & Purification

Q: The product is water-soluble and I'm losing it during extraction. A: Benzamides with amino groups can be amphoteric.

  • pH Control: After the reduction (especially if using Fe/NH₄Cl), the solution might be slightly acidic. Adjust pH to 8-9 using saturated NaHCO₃ before extraction.

  • Solvent: Use Ethyl Acetate/THF (3:1) for extraction. Pure EtOAc might not pull the polar product out of the aqueous phase efficiently.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic product out.

Visual Troubleshooting Guide

Troubleshooting Issue Start: Low Yield Observed StepCheck Which step is failing? Issue->StepCheck Amidation Step 1: Amide Coupling StepCheck->Amidation Reduction Step 2: Nitro Reduction StepCheck->Reduction Hydrolysis Issue: Hydrolysis of Active Ester? Amidation->Hydrolysis Soln1 Action: Switch to HATU Check EtNH2 Quality Hydrolysis->Soln1 Dehalo Issue: Product Mass -80 (Loss of Br)? Reduction->Dehalo Sludge Issue: Low recovery (trapped in sludge)? Reduction->Sludge Soln2 Action: STOP using Pd/C Switch to Fe/NH4Cl Dehalo->Soln2 Soln3 Action: Filter HOT through Celite Wash with 10% MeOH/DCM Sludge->Soln3

Figure 2: Decision tree for diagnosing yield loss in benzamide synthesis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 38(2), 606-631. Link

  • Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

  • Bechamp, A. J. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique, 42, 186–196. (Classic reference for Fe reduction).
  • Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides and Chlorides.[1] Synthesis, 2010(13), 217-220. Link (Demonstrates the risk of Pd/C debromination).

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of Brominated Benzamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the solubility challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the solubility challenges associated with brominated benzamides in aqueous media.

Fundamentals of Brominated Benzamide Solubility

Brominated benzamides are a class of organic compounds that often exhibit poor water solubility. This characteristic stems from the interplay of their molecular structure: a hydrophobic benzene ring and a bromine substituent, combined with a more polar amide group. While the amide group can participate in hydrogen bonding, the overall hydrophobic nature of the molecule frequently limits its dissolution in water.[1][2] This poor solubility can be a significant hurdle in various experimental and developmental workflows, impacting everything from reaction kinetics to bioavailability in drug formulations.[3][4]

This guide will walk you through a systematic approach to diagnose and resolve these solubility issues, ensuring your experimental outcomes are both reliable and reproducible.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your work with brominated benzamides, presented in a question-and-answer format.

Q1: My brominated benzamide is not dissolving in water at the desired concentration. What are my initial steps?

A1: When facing poor solubility, a systematic approach starting with simple adjustments is recommended before moving to more complex formulation strategies.

  • Initial Assessment: First, confirm the purity of your compound, as impurities can sometimes affect solubility. Then, consider the following physical and chemical modifications.

  • Particle Size Reduction: The dissolution rate of a compound is inversely related to its particle size.[3] Reducing the particle size increases the surface area available for solvation, which can enhance the dissolution rate.

    • Micronization: This technique involves milling the compound to reduce particle size to the micron range.[3][5] It's a straightforward method but may not be sufficient for compounds with very low intrinsic solubility.[3]

  • pH Adjustment: For brominated benzamides with ionizable groups, altering the pH of the aqueous medium can significantly impact solubility.[5][6] The amide proton of a benzamide is weakly acidic, and its solubility may increase in alkaline conditions due to salt formation. However, the effect will depend on the specific pKa of the compound.

Q2: I've tried basic methods like pH adjustment and particle size reduction without success. What are the next-level strategies I should consider?

A2: If initial approaches are insufficient, more advanced formulation techniques that modify the drug's microenvironment are necessary. These include co-solvency, the use of surfactants, and complexation.

  • Co-solvency: This is a powerful and widely used technique to enhance the solubility of poorly water-soluble drugs.[5][7] It involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution.[8][9]

    • Mechanism of Action: Co-solvents work by reducing the polarity of the water, making it a more favorable environment for the hydrophobic brominated benzamide.[9]

    • Common Co-solvents: Examples include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[8] Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are also highly effective due to their strong solubilizing capacity and low toxicity.[5]

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[10][11]

    • Mechanism of Action: The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in water.[11][12]

    • Types of Surfactants:

      • Non-ionic surfactants like polysorbates (e.g., Tween 80) and poloxamers are often preferred due to their lower toxicity and reduced interaction with biological systems.[11]

      • Ionic surfactants such as sodium dodecyl sulfate (SDS) can also be very effective at solubilization.[11][13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14]

    • Mechanism of Action: They can form inclusion complexes with poorly soluble molecules, like brominated benzamides, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity.[14][15] This complex is more water-soluble than the drug alone.[16]

    • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used in pharmaceuticals to enhance solubility and bioavailability.[14][17]

Q3: My application requires a solid dosage form. How can I improve the dissolution of my brominated benzamide in a solid state?

A3: For solid formulations, techniques that alter the physical state of the drug are often employed to improve its dissolution characteristics. Solid dispersions are a particularly effective strategy.

  • Solid Dispersions: This technique involves dispersing the poorly soluble drug in a hydrophilic carrier matrix at a solid state.[18][19] The drug can exist in an amorphous or crystalline form within the matrix.[18]

    • Mechanism of Action: Solid dispersions enhance dissolution by several mechanisms, including reducing particle size to a molecular level, improving wettability, and potentially creating a higher-energy amorphous form of the drug.[20][21]

    • Common Carriers: Water-soluble polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) are frequently used as carriers.[19]

    • Preparation Methods:

      • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated.[20]

      • Melting (Fusion) Method: The drug and carrier are melted together and then solidified.[19]

      • Hot-Melt Extrusion (HME): This method uses heat and pressure to mix the drug and carrier, offering a solvent-free and continuous manufacturing process.[22][23]

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Solubility Enhancement using Co-solvents
  • Co-solvent Screening: Prepare a series of aqueous solutions containing different co-solvents (e.g., ethanol, PEG 400, propylene glycol) at varying concentrations (e.g., 10%, 20%, 30% v/v).

  • Equilibrium Solubility Measurement: Add an excess amount of the brominated benzamide to each co-solvent solution.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved brominated benzamide in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of the brominated benzamide as a function of the co-solvent concentration to identify the most effective co-solvent system.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solvent Selection: Identify a common volatile solvent in which both the brominated benzamide and the chosen hydrophilic carrier (e.g., PVP K30) are soluble.

  • Dissolution: Dissolve the drug and carrier in the selected solvent at the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Removal: Remove the solvent under vacuum at a controlled temperature. A rotary evaporator is commonly used for this purpose.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Characterization: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the physical state of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Data Presentation

Table 1: Hypothetical Solubility of a Brominated Benzamide in Various Co-solvent Systems

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase
Water51
10% Ethanol in Water255
20% Ethanol in Water7515
10% PEG 400 in Water408
20% PEG 400 in Water12024

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Initial Strategies cluster_2 Advanced Strategies cluster_3 Evaluation A Poor Aqueous Solubility of Brominated Benzamide B Particle Size Reduction (Micronization) A->B Attempt C pH Adjustment A->C Attempt H Solubility & Dissolution Testing B->H Evaluate C->H Evaluate D Co-solvency D->H Evaluate E Surfactant Solubilization E->H Evaluate F Cyclodextrin Complexation F->H Evaluate G Solid Dispersion G->H Evaluate H->D If Unsuccessful, Proceed to H->E If Unsuccessful, Proceed to H->F If Unsuccessful, Proceed to H->G If Unsuccessful, Proceed to

Caption: A logical workflow for addressing solubility issues.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Before Complexation cluster_1 After Complexation Drug Brominated Benzamide (Hydrophobic) Complex Inclusion Complex (Water-Soluble) Drug->Complex Forms CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Frequently Asked Questions (FAQs)

Q: What are the potential disadvantages of using co-solvents?

A: While effective, co-solvents can sometimes lead to toxicity or precipitation of the drug upon dilution in an aqueous environment, such as in vivo.[8] Therefore, the choice and concentration of the co-solvent must be carefully evaluated for the specific application.

Q: Can surfactants negatively impact my experiment?

A: At concentrations below the CMC, some ionic surfactants can form insoluble complexes with certain drugs, which can actually decrease the dissolution rate.[10] It is crucial to work at surfactant concentrations above the CMC for effective solubilization.

Q: How do I choose the right cyclodextrin for my brominated benzamide?

A: The selection of a cyclodextrin depends on the size and shape of the drug molecule.[17] Beta-cyclodextrin is commonly used for many drugs, but derivatives like HP-β-CD offer higher aqueous solubility and can be more effective.[17] Screening different cyclodextrins may be necessary to find the optimal one.

Q: Are there any stability concerns with solid dispersions?

A: A potential issue with amorphous solid dispersions is their physical instability, where the amorphous drug may crystallize over time, leading to a decrease in solubility and dissolution rate.[21] The choice of carrier and proper storage conditions are important to maintain the stability of the amorphous form.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
  • Chaudhary, A., Nagaich, U., & Gulati, N. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Argade, P. S., Magar, D. D., & Patil, P. B. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Popa, G., Șalaru, D. L., & Vasile, C. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Ovid. (2017, September 22). The quest for exceptional drug solubilization in diluted surfactant solutions and consideration of residual solid state.
  • IJPPR. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
  • Tablets and Capsules Magazine. (2024, April 1). Quick Look: The Role of Functional Excipients.
  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Alfa Chemistry. (2026, January 29). Cyclodextrin Inclusion Technology Platform.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ManTech Publications. (2025, July 31). Co-solvency: Significance and symbolism.
  • Slideshare. (n.d.). Cosolvency | PPTX.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • Gite, S., & Zaware, D. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. National Center for Biotechnology Information.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • Slideshare. (n.d.). Role of Excipients in Pharmaceutical formulations.
  • PubMed. (2004, August 15). Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Benchchem. (n.d.). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
  • Wikipedia. (n.d.). Benzamide.
  • CymitQuimica. (n.d.). CAS 55-21-0: Benzamide.
  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
  • Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS).
  • ChemicalBook. (n.d.). Benzamide | 55-21-0.
  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • doc brown. (n.d.). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes.
  • Solubility of Things. (n.d.). Benzamide.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PubMed. (n.d.). Water solubility and partitioning behavior of brominated phenols.

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Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-bromo-N-ethylbenzamide

Welcome to the technical support center for the synthesis of 3-Amino-5-bromo-N-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-bromo-N-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the knowledge to minimize side products and optimize your synthetic outcomes.

Introduction: The Chemistry of Amide Bond Formation

The synthesis of 3-Amino-5-bromo-N-ethylbenzamide from 3-Amino-5-bromobenzoic acid and ethylamine is a classic example of an amide bond formation. While seemingly straightforward, the presence of two nucleophilic sites on the starting acid (the carboxylic acid and the aromatic amine) presents a significant challenge: chemoselectivity. The key to a high-yielding, clean reaction lies in activating the carboxylic acid in a way that it preferentially reacts with the supplied ethylamine, without promoting side reactions at the aromatic amine.

This guide will focus on a robust and widely-used method employing the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). We will explore the mechanism, potential pitfalls, and solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this amide coupling can stem from several factors:

  • Inadequate Reagent Quality: Ensure your starting materials, particularly the 3-Amino-5-bromobenzoic acid and ethylamine, are of high purity. The coupling reagent (HATU) and the non-nucleophilic base (e.g., DIPEA) should be anhydrous.

  • Presence of Water: Water will compete with the amine to react with the activated carboxylic acid, hydrolyzing it back to the starting material. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Suboptimal Reaction Time or Temperature: Amide couplings can be slower than anticipated, especially with sterically hindered or electronically deactivated substrates. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating (e.g., to 40-50 °C) can sometimes improve conversion, but should be done cautiously as it can also promote side reactions.[1]

  • Incorrect Stoichiometry: An incorrect ratio of coupling reagent, base, or amine can lead to incomplete conversion or the formation of side products. A slight excess of the amine and coupling reagent is often beneficial.

Q2: I am observing a significant amount of an impurity that I suspect is the N-acylated isomer. How can I confirm this and prevent its formation?

A2: The formation of the N-acylated isomer, where the aromatic amine of one molecule of 3-Amino-5-bromobenzoic acid attacks the activated carboxylic acid of another, is a common side reaction.

  • Confirmation: This side product will have a mass corresponding to the dimer of the starting acid minus a molecule of water. Its structure can be confirmed by detailed NMR analysis.

  • Prevention:

    • Order of Addition is Critical: The most effective way to prevent this is through "pre-activation". First, activate the 3-Amino-5-bromobenzoic acid with HATU and a base (like DIPEA) for a short period (5-15 minutes) before adding the ethylamine. This ensures the activated ester is readily available to react with the more nucleophilic ethylamine as soon as it is introduced.[2][3]

    • Control Stoichiometry: Using a slight excess of ethylamine can help to out-compete the less nucleophilic aromatic amine for the activated ester.

Q3: My final product is contaminated with byproducts from the HATU reagent. How do I remove them?

A3: HATU generates two main byproducts: tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[2][4]

  • Tetramethylurea: This is a polar, water-soluble liquid that is also soluble in many organic solvents, making it difficult to remove by standard extraction.[2]

    • Solution: Perform multiple washes of your organic layer with brine (saturated aqueous NaCl). If your product is a solid, recrystallization or precipitation from a suitable solvent system is often effective at leaving the highly soluble tetramethylurea in the mother liquor.

  • 1-Hydroxy-7-azabenzotriazole (HOAt): This byproduct is acidic.

    • Solution: Washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will deprotonate the HOAt, forming a salt that is readily extracted into the aqueous phase.[2]

Q4: I see a side product with a mass corresponding to my amine plus a tetramethylguanidinium group. What is this and how do I avoid it?

A4: This is a guanidinium side product, which occurs when the ethylamine directly attacks the HATU reagent instead of the activated carboxylic acid.[5] This is more likely if the amine is present before the carboxylic acid has been fully activated.

  • Solution: As with preventing N-acylation, pre-activating the carboxylic acid with HATU and a base for 5-15 minutes before adding the ethylamine is the key to minimizing this side reaction.[2]

Visualizing the Synthesis and Side Reactions

Main Reaction Pathway

cluster_activation Activation Step cluster_coupling Coupling Step Acid 3-Amino-5-bromobenzoic Acid ActivatedEster OAt-Active Ester Acid->ActivatedEster Pre-activation (5-15 min) HATU HATU + DIPEA HATU->ActivatedEster Product 3-Amino-5-bromo- N-ethylbenzamide ActivatedEster->Product Ethylamine Ethylamine Ethylamine->Product

Caption: Main reaction pathway for HATU-mediated synthesis.

Common Side Product Formation

cluster_main cluster_products ActivatedEster OAt-Active Ester N_Acyl_Dimer N-Acylated Dimer (Side Product) ActivatedEster->N_Acyl_Dimer AromaticAmine Aromatic Amine (another molecule) AromaticAmine->N_Acyl_Dimer Slow addition of ethylamine Ethylamine_side Ethylamine Guanidinium_Adduct Guanidinium Adduct (Side Product) Ethylamine_side->Guanidinium_Adduct No pre-activation HATU_reagent HATU Reagent HATU_reagent->Guanidinium_Adduct

Caption: Formation of N-acylated and guanidinium side products.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific experimental setup and observations.

Materials and Reagents
ReagentM.W. ( g/mol )Equivalents
3-Amino-5-bromobenzoic acid216.031.0
HATU380.231.1
N,N-Diisopropylethylamine (DIPEA)129.242.5
Ethylamine (2.0 M in THF)45.081.2
Anhydrous Dimethylformamide (DMF)--
Procedure
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-Amino-5-bromobenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Pre-activation: Add HATU (1.1 eq) to the mixture. Stir for 10-15 minutes at room temperature. The solution may change color, which is normal.

  • Amine Addition: Slowly add the solution of ethylamine in THF (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-4 hours).

  • Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess DIPEA)

      • Saturated aqueous NaHCO₃ (to remove HOAt)

      • Brine (to remove DMF and tetramethylurea) - repeat this wash 2-3 times.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-Amino-5-bromo-N-ethylbenzamide.

Experimental Workflow

A 1. Dissolve Acid in DMF B 2. Add DIPEA A->B C 3. Add HATU (Pre-activate) B->C D 4. Add Ethylamine C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup (Acid, Base, Brine Washes) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/ Recrystallization) G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

References

  • Galanopoulos, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation [Video]. YouTube. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Isidro-Llobet, A., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 629-640. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the scope of introductory organic chemistry. Chemical Society Reviews, 38(3), 606-631. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 3-Amino-5-bromo-N-ethylbenzamide: A Comparative Guide

Focus: Enhanced Selectivity via Phenyl-Hexyl Stationary Phases vs. Standard C18 Executive Summary The Challenge: 3-Amino-5-bromo-N-ethylbenzamide presents a unique separation challenge due to its dual nature: a basic ani...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Enhanced Selectivity via Phenyl-Hexyl Stationary Phases vs. Standard C18

Executive Summary

The Challenge: 3-Amino-5-bromo-N-ethylbenzamide presents a unique separation challenge due to its dual nature: a basic aniline moiety prone to peak tailing and a halogenated aromatic core requiring specific selectivity to resolve from de-halogenated precursors (e.g., 3-amino-N-ethylbenzamide) or hydrolysis byproducts (e.g., 3-amino-5-bromobenzoic acid).

The Solution: While generic C18 methods often fail to adequately resolve critical halogenated impurities or suffer from silanol-induced tailing, this guide demonstrates the superior performance of Core-Shell Phenyl-Hexyl phases using Methanol as the organic modifier.

Key Findings:

  • Method A (Standard C18/Acetonitrile): Acceptable for potency, but fails to resolve the "des-bromo" impurity (

    
    ) and exhibits peak tailing (
    
    
    
    ).
  • Method B (Optimized Phenyl-Hexyl/Methanol): Achieves baseline resolution (

    
    ) through 
    
    
    
    interactions and improved peak symmetry (
    
    
    ).

The Analyte & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in rational method design.

FeatureChemical MoietyChromatographic Consequence
Basic Center Aniline (

)

. At pH < 3, it is protonated (

), leading to secondary silanol interactions (tailing) on older silica.
Hydrophobic Core Benzene Ring + EthylProvides retention on RP-HPLC.
Selectivity Handle Bromo Group (

)
Electron-withdrawing. Creates a "

-hole" capable of halogen-specific interactions.[1]
Interaction Site Aromatic SystemCapable of

stacking with Phenyl stationary phases.

Comparative Methodology: The "Standard" vs. The "Optimized"

This section contrasts a generic screening approach with a mechanistically targeted development strategy.

Method A: The "Generic" Baseline
  • Column: Fully Porous C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Purely hydrophobic partitioning.

  • Shortcomings: Acetonitrile suppresses

    
     interactions because its own triple bond (
    
    
    
    ) competes for the stationary phase electrons.[2] The acidic pH protonates the aniline, causing repulsion from the hydrophobic C18 chains and interaction with residual silanols.
Method B: The Optimized Solution
  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Methanol.[3][4]

  • Mechanism: Hydrophobic +

    
     Stacking + Shape Selectivity.
    
  • Advantage: Methanol is protic and lacks

    
    -electrons, allowing the analyte's aromatic ring to stack efficiently with the Phenyl-Hexyl ligand. The intermediate pH (5.8) keeps the aniline moiety largely neutral, sharpening the peak shape.
    
Experimental Data Comparison

Simulated data based on physicochemical principles of halogenated benzamides [1][3].

ParameterMethod A (C18 / ACN / pH 2.7)Method B (Phenyl-Hexyl / MeOH / pH 5.8)Status
Retention Time (

)
4.2 min6.8 minIncreased Retention
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)Improved Shape
Resolution (

)
(vs. Des-bromo impurity)
1.2 (Co-elution risk)3.4 (Baseline Resolved)Superior Selectivity
Backpressure ~120 bar~280 barManageable Increase

Visualizing the Mechanism

The following diagram illustrates why Method B succeeds. It highlights the "Selectivity Triangle": The Column (Phenyl), The Solvent (MeOH), and the pH.

SeparationMechanism cluster_MethodA Method A: C18 + Acetonitrile cluster_MethodB Method B: Phenyl-Hexyl + Methanol Analyte Analyte: 3-Amino-5-bromo-N-ethylbenzamide (Aromatic + Halogenated) InteractionA Hydrophobic Only (Low Selectivity) Analyte->InteractionA InteractionB Hydrophobic + Pi-Pi Stacking (High Selectivity) Analyte->InteractionB ACN Acetonitrile (Solvent) ACN->InteractionA Competes for Pi-electrons (Suppresses Selectivity) C18 C18 Ligand C18->InteractionA MeOH Methanol (Solvent) MeOH->InteractionB No Pi-electrons (Promotes Stacking) Phenyl Phenyl-Hexyl Ligand Phenyl->InteractionB

Figure 1: Mechanistic comparison showing how Methanol facilitates unique


 interactions on Phenyl phases, whereas Acetonitrile suppresses them.[5][6]

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this strictly controlled protocol. This method is designed to be self-validating ; system suitability criteria are embedded to ensure reliability.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A):

    • Weigh 0.77 g of Ammonium Acetate (

      
      ).
      
    • Dissolve in 950 mL of HPLC-grade water.

    • Adjust pH to

      
       using dilute Acetic Acid.
      
    • Dilute to 1000 mL volume. Filter through a 0.22 µm nylon filter.[7]

  • Organic (Mobile Phase B):

    • 100% Methanol (LC-MS grade). Note: Do not use Acetonitrile, as it will destroy the unique selectivity.

Step 2: Instrument Configuration
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (e.g., Kinetex, HALO, or Ascentis Express).

  • Temperature: 35°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring primary absorption) and 280 nm.

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
1.09010Isocratic Hold (Focusing)
10.02080Linear Gradient
12.02080Wash
12.19010Re-equilibration
16.09010End of Run
Step 4: System Suitability (Self-Validation)

Before running samples, inject the System Suitability Solution (containing the analyte and Impurity A).

  • Pass Criteria:

    • Resolution (

      
      ) between Analyte and Impurity A > 2.0.
      
    • Tailing Factor (

      
      ) of Analyte < 1.3.[8]
      
    • Retention Time %RSD (n=5) < 1.0%.

Method Development Strategy Workflow

This flowchart guides the researcher through the decision-making process that leads to the selection of the Phenyl-Hexyl/MeOH system.

MethodDevWorkflow Start Start: 3-Amino-5-bromo-N-ethylbenzamide Step1 Initial Screen: C18 / Low pH / ACN Start->Step1 Decision1 Result: Peak Tailing? Poor Resolution? Step1->Decision1 BranchA Option A: Increase pH to 6-7 (Fixes Tailing) Decision1->BranchA Yes (Tailing) BranchB Option B: Change Selectivity (Fixes Resolution) Decision1->BranchB Yes (Co-elution) Final Final Method: Phenyl-Hexyl + MeOH + pH 5.8 (Fixes Both) BranchA->Final Combine Strategies BranchB->Final

Figure 2: Logic flow for moving from generic screening to the optimized method.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[9][10] Provides the global framework for validating the accuracy, specificity, and precision of the proposed HPLC method.

  • Mac-Mod Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl.Demonstrates the superior selectivity of Phenyl-Hexyl phases for halogenated aromatics.

  • Waters Corporation. (2020). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.Explains the mechanistic difference between Methanol (promotes pi-pi) and Acetonitrile (suppresses pi-pi) on phenyl columns.[2][3]

  • Phenomenex. (2020). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.Supports the use of Methanol as the preferred organic modifier for phenyl-based separations.[3]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.Validates the strategy of adjusting pH to control the ionization state of the amino group to reduce tailing.

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of 3-Amino-5-bromo-N-ethylbenzamide

Authored by: [Your Name/Department], Senior Application Scientist Guide Overview: This technical document provides a detailed exploration of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation patt...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Guide Overview: This technical document provides a detailed exploration of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-Amino-5-bromo-N-ethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical fragmentation pathways with established principles of mass spectrometry. We will delve into the experimental design for acquiring such data, compare the anticipated fragmentation with a structurally related compound, and provide the scientific rationale behind these analytical strategies.

Introduction: The Significance of Structural Elucidation

3-Amino-5-bromo-N-ethylbenzamide (Molecular Formula: C₉H₁₁BrN₂O, Molecular Weight: 243.1 g/mol ) is a substituted benzamide derivative.[1] The precise characterization of such molecules is a cornerstone of pharmaceutical development, metabolite identification, and impurity profiling. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for confirming molecular structure by analyzing the fragmentation patterns of a precursor ion.[2] Understanding these patterns provides a high degree of confidence in compound identification.

This guide will propose a theoretical fragmentation pathway for 3-Amino-5-bromo-N-ethylbenzamide based on established chemical principles and compare it to a known, structurally analogous compound to highlight key differentiating features.

Experimental Workflow: A Validated Approach to Data Acquisition

To reliably generate the fragmentation data for our target analyte, a robust and well-characterized LC-MS/MS method is paramount. The following protocol is designed based on established methods for the analysis of aromatic amines and amides.[3][4][5][6]

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of 3-Amino-5-bromo-N-ethylbenzamide in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of mobile phase A and B to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of aromatic compounds.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Mass Spectrometer: A tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred for compounds with amine functionalities, as they are readily protonated.[7]

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Nebulizer Gas Flow: 7 Bar

    • MS1 (Full Scan): Scan from m/z 50 to 500 to identify the protonated precursor ion ([M+H]⁺).

    • MS2 (Fragmentation): Isolate the precursor ion and subject it to collision-induced dissociation (CID) with argon or nitrogen. A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to generate a rich fragmentation spectrum.

Workflow Diagram

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation Gradient Elution Column->Separation ESI Electrospray Ionization (ESI+) Separation->ESI Eluent MS1 MS1: Full Scan (Precursor Ion ID) ESI->MS1 CID MS2: Collision-Induced Dissociation (CID) MS1->CID Detector Fragment Ion Detection CID->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation

Caption: A typical experimental workflow for LC-MS/MS analysis.

Theoretical Fragmentation Pattern of 3-Amino-5-bromo-N-ethylbenzamide

Based on the principles of mass spectrometry and known fragmentation pathways of benzamides and aromatic amines, we can predict the fragmentation of 3-Amino-5-bromo-N-ethylbenzamide.[2][8]

Precursor Ion: In positive mode ESI, the molecule is expected to readily protonate at the primary amino group, resulting in a precursor ion ([M+H]⁺) at m/z 244.0 and 246.0, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Major Fragmentation Pathways:

  • Loss of the Ethylamino Group: A common fragmentation pathway for N-substituted benzamides is the cleavage of the amide bond, leading to the loss of the N-ethylamino group (CH₃CH₂NH₂). This would result in the formation of a stable 3-amino-5-bromobenzoyl cation.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the ethyl group can occur, leading to the loss of a methyl radical (•CH₃).

  • Loss of Water: The presence of the primary amino group and the amide functionality could facilitate the loss of a water molecule (H₂O) under CID conditions.

  • Loss of Carbon Monoxide: Following the initial fragmentation, the resulting benzoyl cation can further fragment by losing a molecule of carbon monoxide (CO).

Proposed Fragmentation Diagram

Fragmentation_Pattern node_precursor node_precursor node_frag1 node_frag1 node_precursor->node_frag1 - C₂H₅NH₂ (45 Da) node_frag2 node_frag2 node_precursor->node_frag2 - C₂H₄ (28 Da) (McLafferty-type) node_frag3 node_frag3 node_frag1->node_frag3 - CO (28 Da)

Caption: Proposed major fragmentation pathways for protonated 3-Amino-5-bromo-N-ethylbenzamide.

Summary of Expected Fragment Ions
m/z (⁷⁹Br/⁸¹Br) Proposed Formula Proposed Loss Notes
244.0 / 246.0[C₉H₁₂BrN₂O]⁺-Protonated precursor ion ([M+H]⁺).
199.0 / 201.0[C₇H₅BrO]⁺C₂H₅NH₂Cleavage of the amide bond, loss of ethylamine. Expected to be a major fragment.
216.0 / 218.0[C₇H₈BrN₂O]⁺C₂H₄McLafferty-type rearrangement with loss of ethene.
171.0 / 173.0[C₆H₅Br]⁺C₂H₅NH₂ + COSubsequent loss of carbon monoxide from the m/z 199/201 fragment.

Comparative Analysis: 3-Amino-5-bromo-N-ethylbenzamide vs. Bromopride

To further illustrate the uniqueness of the fragmentation pattern, we will compare it to a structurally related but more complex molecule, 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, also known as Bromopride.[9]

Feature 3-Amino-5-bromo-N-ethylbenzamide Bromopride Rationale for Difference
Molecular Weight 243.1 g/mol 344.25 g/mol Presence of a methoxy group and a larger N-diethylaminoethyl substituent on Bromopride.
[M+H]⁺ (m/z) 244.0 / 246.0345.1 / 347.1Higher molecular weight of Bromopride.
Primary Amide Cleavage Loss of ethylamine (m/z 199/201)Loss of N,N-diethylethylenediamine (m/z 199/201)The core 4-amino-5-bromo-2-methoxybenzoyl cation is the same, but the initial loss is of a larger, more complex amine.
Side Chain Fragmentation Loss of ethene (m/z 216/218)Complex fragmentation of the diethylaminoethyl side chain, including loss of diethylamine.The larger and more functionalized side chain of Bromopride allows for more extensive and different fragmentation pathways.
Diagnostic Fragment m/z 199/201Fragments arising from the diethylaminoethyl chain.The unique N-substituent provides a clear diagnostic difference.

This comparison underscores how subtle changes in molecular structure can lead to significant and predictable differences in mass spectra, enabling confident identification of related compounds.

Conclusion

The predictable and logical fragmentation pattern of 3-Amino-5-bromo-N-ethylbenzamide, when analyzed under controlled LC-MS/MS conditions, provides a robust method for its identification and characterization. By understanding the fundamental principles of amide and aromatic amine fragmentation, researchers can confidently interpret mass spectral data. The comparison with a structurally similar compound, Bromopride, further highlights the specificity and power of tandem mass spectrometry in structural elucidation. This guide provides a solid theoretical framework for any scientist working with this or related compounds.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation.
  • ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Scilit. (n.d.). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • PMC. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[2]. Retrieved from ResearchGate.

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • ACS Publications. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution | Accounts of Chemical Research.
  • PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.
  • National Institute of Standards and Technology. (n.d.). Benzamide - the NIST WebBook.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Pharmaffiliates. (n.d.). CAS No : 1373233-48-7| Chemical Name : 3-Amino-5-bromo-N-ethylbenzamide.
  • PubChem. (n.d.). 3-Amino-N-ethylbenzamide | C9H12N2O | CID 3737691.
  • PubChem. (n.d.). 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.
  • PMC. (n.d.). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects.
  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7.
  • Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry.
  • ChemSynthesis. (2025, May 20). 2-amino-5-bromo-3-ethylbenzoic acid - C9H10BrNO2, density, melting point, boiling point, structural formula, synthesis.

Sources

Validation

Comparing reactivity of 3-Amino-5-bromo vs 3-Amino-5-chloro benzamides

[1][2] Executive Summary: The Halogen Decision In the design of focused libraries for kinase or PARP inhibitors, the choice between 3-Amino-5-bromobenzamide (3-ABB) and 3-Amino-5-chlorobenzamide (3-ACB) is rarely about c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Halogen Decision

In the design of focused libraries for kinase or PARP inhibitors, the choice between 3-Amino-5-bromobenzamide (3-ABB) and 3-Amino-5-chlorobenzamide (3-ACB) is rarely about cost—it is about chemoselectivity .[1][2]

  • Select the Bromo- analog (3-ABB) when the halogen is the immediate site of diversification (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).[1] Its lower bond dissociation energy (BDE) allows for milder conditions, preserving the sensitive primary amide.[3][4]

  • Select the Chloro- analog (3-ACB) when the halogen must serve as a robust "placeholder" or when orthogonal reactivity is required. The C-Cl bond survives conditions that would cleave C-Br, allowing for manipulation of the aniline or amide first, with late-stage activation of the chloride using specialized phosphine ligands.[1]

Part 1: Physicochemical & Reactivity Profile

The fundamental difference lies in the carbon-halogen bond strength.[5] While sterics play a minor role (Br is larger), the electronic barrier to oxidative addition is the rate-determining factor.

Table 1: Comparative Properties
Feature3-Amino-5-bromobenzamide3-Amino-5-chlorobenzamideImpact on Synthesis
CAS 1261609-26-01261497-69-1Unique identifiers for sourcing.[1][2][3]
C-X Bond Energy ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)Br undergoes oxidative addition 10²–10³x faster.[2][3]
C-X Bond Length ~1.89 Å~1.74 ÅBr is more accessible to bulky Pd-catalysts.[1][2][3]
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl makes the aniline slightly less nucleophilic (inductive effect).[2][3]
LogP (Calc) ~0.95~0.80Cl is marginally more water-soluble.[2][3]
Preferred Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos/SPhosCl requires electron-rich, bulky ligands.[2][3]

Part 2: Mechanistic Deep Dive (The "Why")

The critical step in functionalizing these scaffolds is Oxidative Addition to the Palladium(0) center.

  • The Bromo Advantage: The activation energy (

    
    ) for inserting Pd into the C-Br bond is significantly lower.[3] This allows the reaction to proceed at 60–80°C using standard bases (Na₂CO₃).[3]
    
  • The Chloro Challenge: The C-Cl bond is inert to standard Pd-tetrakis conditions.[3] To break it, you must use "hot" ligands (like Buchwald's dialkylbiaryl phosphines) that increase electron density on the Pd center, forcing the oxidative addition.[4]

Visualization: Chemoselectivity Landscape

The following diagram illustrates the energy hierarchy and how to exploit it for orthogonal synthesis.

ReactivityLandscape Substrate 3-Amino-5-Halo-Benzamide Br_Path Bromo-Analog (3-ABB) (Weak C-Br Bond) Substrate->Br_Path Cl_Path Chloro-Analog (3-ACB) (Strong C-Cl Bond) Substrate->Cl_Path OxAdd_Br Fast Oxidative Addition (Pd-L2 inserts easily) Br_Path->OxAdd_Br Standard Pd Cat. OxAdd_Cl Slow/No Oxidative Addition (Requires specialized Ligands) Cl_Path->OxAdd_Cl Standard Pd Cat. Product_Br Direct Coupling Product (Suzuki/Buchwald) OxAdd_Br->Product_Br Orthogonal Orthogonal Chemistry (Amine/Amide modification first) OxAdd_Cl->Orthogonal C-Cl remains intact

Figure 1: Divergent reactivity pathways. The Bromo-analog allows direct coupling, while the Chloro-analog allows the halogen to survive initial synthetic steps.[1]

Part 3: Experimental Workflows

Workflow A: Suzuki-Miyaura Coupling (Targeting the Halogen)

Best Substrate: 3-Amino-5-bromobenzamide Objective: Attach an aryl group to the 5-position while tolerating the free amine and amide.[1][2]

Protocol:

  • Setup: In a reaction vial, combine 3-ABB (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[2][3]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). The water is crucial for the base solubility.

  • Base: Add Na₂CO₃ (2.5 equiv).[2][3] Note: Avoid strong bases like KOtBu which might hydrolyze the primary amide.

  • Reaction: Heat to 85°C for 4–6 hours under N₂ atmosphere.

  • Workup: Dilute with EtOAc, wash with brine. The free amine may make the product polar; check the aqueous layer.

  • Validation: Monitor disappearance of the aryl bromide via LCMS. If using the Chloro-analog , this exact protocol will fail (yield <5%).[3] You would need to switch the catalyst to Pd₂(dba)₃ + XPhos and heat to 100°C.[3]

Workflow B: Orthogonal Functionalization (Preserving the Halogen)

Best Substrate: 3-Amino-5-chlorobenzamide Objective: Modify the aniline nitrogen (e.g., amide coupling or reductive amination) before reacting the halogen.[2]

Protocol:

  • Acylation: React 3-ACB (1.0 equiv) with an Acyl Chloride (1.1 equiv) and Pyridine (1.5 equiv) in DCM at 0°C.

  • Outcome: The aniline reacts exclusively.[3] The C-Cl bond remains 100% intact.[3]

  • Contrast: If using the Bromo-analog, there is a risk of oxidative insertion into the C-Br bond if any transition metals are present as impurities, or if subsequent steps involve radical precursors.[1][3] The Chloro-analog provides a "safety buffer."[3]

Part 4: Decision Logic Map

Use this logic flow to select the correct starting material for your campaign.

DecisionMap Start Start: Define Synthetic Goal Q1 Is the Halogen the FIRST reaction site? Start->Q1 UseBr Select 3-Amino-5-bromo (Easier Activation) Q1->UseBr Immediate Coupling Q2 Will subsequent steps use Pd catalysis? Q1->Q2 Late-Stage Coupling Yes1 YES No1 NO Q2->UseBr No (Cost/Availability) UseCl Select 3-Amino-5-chloro (Robust Protection) Q2->UseCl Yes (Need Chemoselectivity)

Figure 2: Strategic selection guide based on synthetic order of operations.

References

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3][4] Link

    • Foundational text establishing the reactivity order I > Br > Cl.
  • Littke, A. F., & Fu, G. C. (2002).[3][4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[3][4] Link

    • Defines the "hot ligand" requirements for activating the inert 3-amino-5-chlorobenzamide core.
  • Guram, A. S., et al. (2004).[3][4] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3330-3339.[1][3][4] Link[3]

    • Provides experimental data on the relative rates of oxidative addition for substituted aryl halides.
  • PubChem. (n.d.).[2][3] 3-Amino-5-bromobenzamide (CID 24697470).[1][2][3] National Library of Medicine.[3] Link[3]

    • Source for physicochemical identifiers and property calcul

Sources

Comparative

Definitive Guide: Melting Point Determination for 3-Amino-5-bromo-N-ethylbenzamide

Executive Summary 3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) is a critical intermediate scaffold, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other kinase-targeting ligands. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) is a critical intermediate scaffold, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other kinase-targeting ligands. Its thermal characterization is non-trivial due to the potential for hydrogen-bonding networks typical of benzamides, which can lead to polymorphism or pseudo-polymorphism (solvates).

This guide objectively compares the two industry-standard methods for determining its melting point (MP): Automated Capillary Transmission (OptiMelt) versus Differential Scanning Calorimetry (DSC) . While capillary methods are sufficient for routine Quality Control (QC), this guide argues that DSC is the requisite method for primary characterization due to its ability to distinguish true melting from dehydration or decomposition events.

Compound Profile & Thermal Challenges[1]

Before selecting a method, the researcher must understand the specific thermal risks associated with this molecule.

PropertyDescriptionThermal Implication
Structure Benzamide core with amine/bromo substituents.Strong intermolecular H-bonding leads to high lattice energy.
Hygroscopicity Moderate (Amide functionality).Risk: Absorbed moisture can depress MP (colligative property), widening the range.
Stability Potential for oxidation at high T.Risk: Decomposition may occur near the melt, masking the true liquidus point.
Polymorphism High probability (Benzamide class).Risk: Capillary methods cannot easily distinguish between polymorphs; DSC can.

Comparative Analysis: Capillary vs. DSC

The following analysis contrasts the performance of the Automated Capillary Method (compliant with USP <741>) against Heat Flux DSC .

Method A: Automated Capillary (Optoelectronic Detection)

Best for: Routine QC, High-Throughput Screening.

  • Mechanism: The sample is heated in a glass capillary. Light transmission is monitored; as crystals melt, transmission increases.

  • The "Lag" Problem: Glass is a thermal insulator. At high ramp rates (>2°C/min), the temperature inside the capillary lags behind the block temperature, resulting in artificially high readings.

  • Data Output: Provides a range (Onset to Clear Point).

  • Verdict: Reliable for purity checks only if the material is known to be monomorphic and dry.

Method B: Differential Scanning Calorimetry (DSC)

Best for: Primary Reference Standard Characterization, R&D.

  • Mechanism: Measures the difference in heat flow between the sample and a reference pan.[1][2]

  • The Thermodynamic Advantage: DSC measures the Enthalpy of Fusion (

    
    ) . It identifies the extrapolated onset temperature (
    
    
    
    ), which is independent of sample mass and heating rate (within limits), making it the true thermodynamic melting point.
  • Verdict: The superior method. It separates solvent loss (broad endotherm) from melting (sharp endotherm).

Performance Matrix
FeatureAutomated Capillary (USP <741>)DSC (Heat Flux)
Precision ± 0.3 °C± 0.1 °C
Sample Required 2–5 mg (Destructive)1–3 mg (Destructive)
Polymorph Detection Difficult (Visual only)Excellent (Distinct peaks)
Decomposition Hard to distinguish from meltVisible as exothermic noise or baseline shift
Primary Output Melting Range (Meniscus to Clear)Melting Point (Onset Temperature)

Experimental Protocols

Protocol A: DSC Determination (The Gold Standard)

Target: Determination of Thermodynamic Purity and Onset Temperature.

  • Calibration: Calibrate the DSC cell using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Weigh 1.5 to 3.0 mg of dried 3-Amino-5-bromo-N-ethylbenzamide into a Tzero aluminum pan.

    • Critical Step: If the sample was crystallized from hydrate-forming solvents (e.g., ethanol/water), perform a TGA (Thermogravimetric Analysis) run first to ensure volatile content is <0.5%.

  • Sealing: Crimped lid (non-hermetic) to allow potential volatiles to escape without deforming the pan, OR pinhole hermetic if sublimation is suspected.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10.0 °C/min to 110°C (Drying phase).

    • Isothermal 5 min (optional, if solvent suspected).

    • Ramp 5.0 °C/min to 200°C.

  • Analysis: Integrate the main endothermic peak. Record

    
     (intersection of baseline and leading edge) and Peak Max.
    
Protocol B: Automated Capillary (USP <741> Class Ia)

Target: QC Release Testing.

  • Preparation: Grind the sample to a fine powder (avoids hot-spots).

  • Filling: Fill capillary to a height of 2.5–3.5 mm. Compact by tapping (packing density affects heat transfer).

  • Ramp Strategy (The "Fast-Slow" Technique):

    • Fast Ramp (10°C/min) to 10°C below expected MP (approx. 130°C, assuming expected range ~145°C).

    • Slow Ramp (1.0°C/min) through the melt.

  • Validation:

    • Collapse Point: First liquid detected.

    • Clear Point: Transmission reaches plateau (100% liquid).

    • Acceptance: The range (Clear Point - Collapse Point) must be < 2.0°C for high-purity (>98%) samples.

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing this compound.

ThermalCharacterization Start Raw 3-Amino-5-bromo- N-ethylbenzamide Drying Vacuum Drying (40°C, 4h) Start->Drying TGA TGA Analysis Drying->TGA Decision Volatiles > 1%? TGA->Decision DSC DSC Analysis (5°C/min Ramp) Decision->DSC No (Dry) Recryst Recrystallize Decision->Recryst Yes (Solvate) Result_Pure Valid MP (Use Onset Temp) DSC->Result_Pure Single Sharp Endotherm Result_Poly Polymorph Detected (Multiple Peaks) DSC->Result_Poly Split/Multiple Peaks Capillary Capillary MP (QC Release) Recryst->Drying Result_Pure->Capillary Establish QC Standard

Figure 1: Thermal Characterization Logic Flow. Note the prerequisite of TGA to rule out solvates before defining the Melting Point.

Data Interpretation Guide

When analyzing the results for 3-Amino-5-bromo-N-ethylbenzamide, use this interpretation table.

ObservationMethodDiagnosisAction
Broad Range (>3°C) CapillaryImpurities or wet sample.Dry sample and re-test. If persists, check HPLC purity.
Split Peak DSCPolymorphism or Solid-Solid transition.Run Cooling Cycle on DSC to see if it recrystallizes into a stable form.
Exotherm after Melt DSCDecomposition.The MP is likely the last stable point. Do not use Clear Point.
Low Onset DSCEutectic impurity.Calculate purity using Van't Hoff equation (DSC Purity Analysis).
Comparison of Signal Output

SignalComparison cluster_0 Capillary Signal (Optical) cluster_1 DSC Signal (Heat Flow) C_Start 0% Transmission (Solid) C_Mid Collapse (Onset) C_Start->C_Mid C_End 100% Transmission (Clear Point) C_Mid->C_End D_Base Baseline D_Onset Extrapolated Onset (TRUE MP) D_Base->D_Onset D_Peak Peak Max (End of Melt) D_Onset->D_Peak

Figure 2: Signal Interpretation.[3][4][5] Note that Capillary measures a physical change in state (light path), while DSC measures the energy required for that change.

References

  • ASTM International. (2022). ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. [Link]

  • Giani, S., et al. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv. [Link]

  • Mettler Toledo. (2024).[6] Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. [Link]

Sources

Validation

Structural Validation of Substituted Benzamides: A COSY &amp; HSQC Comparative Guide

Part 1: Executive Summary & Core Directive In the high-throughput environment of drug discovery, substituted benzamides (e.g., scaffolds resembling Metoclopramide, Cisapride, or various antipsychotics) present a recurrin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the high-throughput environment of drug discovery, substituted benzamides (e.g., scaffolds resembling Metoclopramide, Cisapride, or various antipsychotics) present a recurring bottleneck. Their structural validation is frequently complicated by regioisomerism (ortho/meta/para ambiguity), restricted rotation (rotamers), and signal overlap in the aromatic region.

While 1D


H NMR is the standard for purity checks, it is mathematically insufficient for de novo structural confirmation of polysubstituted aromatics. This guide argues that the specific pairing of COSY (Correlation Spectroscopy)  and HSQC (Heteronuclear Single Quantum Coherence)  creates the optimal "Rapid Validation Loop"—offering 95% of the structural certainty of a full elucidation suite (including HMBC/NOESY) at a fraction of the time cost.

Part 2: The Scientific Challenge

The Benzamide Blind Spot

Substituted benzamides possess two distinct aromatic domains: the acid-derived ring (Ring A) and the amine-derived ring (Ring B). In 1D


H NMR, these systems often fail due to:
  • Aromatic Crowding: Protons H3, H4, and H5 often resonate between 7.0–7.8 ppm, creating higher-order multiplets that defy first-order analysis.

  • Rotameric Broadening: The

    
     bond has significant double-bond character. At room temperature, restricted rotation can broaden signals or split them into rotamers, often mistaken for impurities.
    
  • Silent Carbons: 1D methods cannot easily correlate a proton to the specific carbon environment it inhabits without heteronuclear correlation.

Comparative Analysis: The Solution Matrix

The following table compares the proposed COSY/HSQC workflow against the industry baseline (1D only) and the "Gold Standard" (Full Elucidation).

FeatureMethod A: 1D

H Only
Method B: COSY + HSQC (Recommended) Method C: Full Suite (+HMBC/NOESY)
Primary Output Purity %, IntegrationConnectivity, C-H CorrelationLong-range connectivity, Spatial geometry
Regioisomer Resolution Low (Ambiguous multiplets)High (Direct spin-system mapping)Very High (Quaternary C linkage)
Acquisition Time < 5 mins20–40 mins 2–12 Hours
Solvent Requirement FlexibleHigh Solubility Required High Solubility Required
Ambiguity Risk High (Overlapping peaks)Low (2nd dimension dispersion)Minimal

Part 3: The Self-Validating Protocol

As an expert practitioner, I advocate for a "Self-Validating System." This means the experiment is designed so that internal data consistency acts as the quality control.

Step 1: Sample Preparation (The Foundation)
  • Solvent Selection: Do not use CDCl

    
     by default for benzamides.
    
    • Why? Benzamides often aggregate in non-polar solvents.

    • Recommendation: Use DMSO-

      
       .[1] It breaks aggregation, sharpens amide peaks, and slows proton exchange, allowing the amide -NH to be visible and capable of showing COSY correlations to ortho-protons.
      
  • Concentration: Aim for 10–20 mM . Lower concentrations require exponentially longer HSQC scans.

Step 2: Acquisition Parameters (The "Expert" Setup)

Don't just click "Go." Adjust these parameters to ensure validity:

  • COSY (Magnitude Mode):

    • Spectral Width: Set to 0–10 ppm.

    • Points: 2048 (F2) x 256 (F1).

    • Relaxation Delay (D1): 1.5s.

    • Validation Check: Ensure the diagonal is crisp. If "t1 noise" (streaks) appears, your sample is likely precipitating or the probe is unstable.

  • HSQC (Multiplicity-Edited):

    • Why Edited? This phases CH and CH

      
       peaks positive (red) and CH
      
      
      
      peaks negative (blue). This is a built-in "checksum" for your structure.
    • Coupling Constant (

      
      ): Set to 145 Hz (standard for aromatics).
      
    • Scans: Minimum 8 per increment for sufficient S/N on the carbon axis.

Step 3: The Validation Logic (Data Interpretation)

This workflow confirms the structure by cross-referencing the two datasets.

A. The HSQC Census[2]
  • Action: Count the cross-peaks.

  • Logic: For a benzamide with formula C

    
    H
    
    
    
    ClNO, you expect exactly X protonated carbons.
  • Validation: If you see more peaks than expected, you have rotamers (check ratio, usually 80:20 or 60:40) or impurities. If you see fewer, you have overlapping carbons—which HSQC resolves by showing two proton correlations to one carbon chemical shift.

B. The COSY Walk
  • Action: Trace the "Spin Systems."

  • Logic:

    • Identify the Amide NH (typically 8.0–10.0 ppm in DMSO).

    • Look for a COSY cross-peak from NH to an aromatic proton. This identifies the Ortho-proton of Ring B .

    • From that Ortho-proton, "walk" the ring: Ortho

      
       Meta 
      
      
      
      Para.
  • Validation: A 1,4-disubstituted ring (para) will show two distinct doublets coupling to each other. A 1,3-disubstituted ring (meta) will show a singlet (H2), two doublets (H4, H6), and a triplet (H5). COSY makes this unambiguous.

Part 4: Visualization of the Workflow

The following diagrams illustrate the logical flow and the magnetization transfer pathways that make this system robust.

Diagram 1: The Structural Decision Tree

This flowchart guides the researcher through the decision-making process based on spectral results.

StructuralValidation Start Start: Benzamide Sample Solvent Dissolve in DMSO-d6 (Prevent Aggregation) Start->Solvent Acquire Acquire 1D 1H, COSY, HSQC Solvent->Acquire Check1 Check 1: HSQC Count Does peak count match formula? Acquire->Check1 Rotamers Rotamers Detected (Broadening/Doubling) Check1->Rotamers Excess Peaks (Ratio constant) Impurity Impurity Detected (Purify Sample) Check1->Impurity Excess Peaks (Random ratio) Check2 Check 2: COSY Connectivity Do spin systems match regioisomer? Check1->Check2 Count Matches Rotamers->Check2 Treat Major Isomer Success Structure Validated Check2->Success Pattern Matches Fail Ambiguous Structure Proceed to HMBC/NOESY Check2->Fail Pattern Mismatch

Figure 1: Decision tree for validating benzamide structures using the COSY/HSQC workflow.

Diagram 2: The Logic of Connectivity

This diagram explains why we use these two specific techniques: they map orthogonal information (Through-Bond H-H vs. Through-Bond H-C).

ConnectivityLogic cluster_legend Interaction Type H_Amide Amide Proton (NH) H_Ortho Ortho Proton (H-2) H_Amide->H_Ortho COSY (Weak/Broad) C_Ortho Ortho Carbon (C-2) H_Ortho->C_Ortho HSQC (1J) H_Meta Meta Proton (H-3) H_Ortho->H_Meta COSY (Strong 3J) C_Meta Meta Carbon (C-3) H_Meta->C_Meta HSQC (1J) Key1 COSY: Neighbors Key2 HSQC: Parent Carbon

Figure 2: Connectivity mapping. COSY links protons horizontally (neighbors), while HSQC links them vertically to their carbons, resolving overlap.

Part 5: Experimental Data Summary

The following data represents a typical validation of 4-amino-5-chloro-2-methoxybenzamide .

Signal

(ppm)
Multiplicity

(ppm)
COSY CorrelationHSQC CorrelationStructural Assignment
NH (Amide) 8.15Broad SingletN/AH-3 (Weak)N/AAmide Linkage
H-3 7.82Singlet130.5H-AmideC-3Aromatic (Ortho to Amide)
H-6 6.48Singlet98.2NoneC-6Aromatic (Ortho to OMe)
OMe 3.85Singlet56.1NoneC-OMeMethoxy Group
NH2 5.90BroadN/ANoneN/AAniline Amine

Note: The key validator here is the lack of coupling between H-3 and H-6 (both singlets), confirming the para-relationship of the protons and the specific 2,4,5-substitution pattern.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Citation for pulse sequence parameters and magnitude mode processing.

  • Hofmann, M., et al. (2020). "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." ACS Omega. [Link] Citation for rotameric behavior in amide systems.

  • Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Notes. [Link] Citation for the specific application of COSY/HSQC in regioisomer differentiation.

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. [Link] Authoritative source for chemical shift data and coupling constants in aromatics.

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-bromo-N-ethylbenzamide: Operational Disposal Guide

Topic: 3-Amino-5-bromo-N-ethylbenzamide Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Treat 3-Amino-5-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-5-bromo-N-ethylbenzamide Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Treat 3-Amino-5-bromo-N-ethylbenzamide as Hazardous Halogenated Organic Waste.

Due to the presence of the bromine atom and the amide/amine functionality, this compound requires specific segregation from non-halogenated solvents and strong acids. The primary disposal route is high-temperature incineration at a permitted facility equipped with acid gas scrubbers. Do not dispose of down the drain or via evaporative methods.[2]

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure this protocol matches your specific inventory.

PropertyData
Chemical Name 3-Amino-5-bromo-N-ethylbenzamide
CAS Number 1373233-48-7
Molecular Formula C₉H₁₁BrN₂O
Physical State Solid (typically off-white powder)
Primary Hazards Irritant / Harmful (H302, H315, H319, H335).[1] Causes skin/eye irritation; harmful if swallowed.[3][4]
Reactivity Incompatible with Strong Acids & Oxidizers. The amine group is basic; the amide is susceptible to hydrolysis under extreme pH.
Waste Classification Logic

As a Senior Application Scientist, I advise classifying this waste based on its functional groups rather than just its toxicity. This "Functional Classification" ensures safety during storage and transport.

A. The "Halogen Rule" (Bromine Content)

Because this molecule contains Bromine (Br), it cannot be mixed with non-halogenated solvent waste (e.g., pure acetone, ethanol, or methanol waste streams) intended for fuel blending.

  • Reasoning: Combustion of brominated compounds generates hydrogen bromide (HBr) and potentially brominated dioxins. Standard fuel blending kilns may not have the required scrubbers to handle these acid gases, leading to regulatory fines and equipment corrosion.

  • Action: Segregate into the "Halogenated Waste" stream.

B. The "Amine Rule" (Basic Nitrogen)

The free amino group (-NH₂) makes this compound weakly basic.

  • Reasoning: Mixing amines with strong acid wastes (e.g., Nitric Acid, Sulfuric Acid) can result in exothermic neutralization or, in the case of Nitric Acid, potentially unstable nitration byproducts.

  • Action: Keep separate from "Acidic Waste" streams.

Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf stock or surplus solid material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1] Ensure the container is compatible with halogenated organics (HDPE is standard).

  • Packaging: Transfer the solid chemical into the waste container. If the original container is intact and small (<500g), you may place the entire original container inside a larger "Lab Pack" drum.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "3-Amino-5-bromo-N-ethylbenzamide" (Do not use abbreviations).[1][5]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Disposal of Liquid Solutions (HPLC Waste/Mother Liquor)

Use this protocol for reaction mixtures or dissolved samples.

  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Critical Check: Ensure the carboy does not contain strong acids.[3]

  • Compatibility: If the solvent system contains >5% water, verify that the carboy is not designated for "Water Reactive" waste (unlikely for this compound, but good practice).

  • Labeling: Update the carboy log sheet.

    • Entry: "Halogenated Organics (Trace 3-Amino-5-bromo-N-ethylbenzamide)."

Scenario C: Empty Container Disposal
  • Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Solvent waste carboy (due to the dissolved bromine compound).

  • Defacement: Deface the original label using a marker or scraper.

  • Trash: Once triple-rinsed and defaced, the container can typically be discarded in regular lab trash (verify with local EHS regulations).

Decision Tree & Workflow (Visualization)

The following diagram outlines the decision logic for disposing of 3-Amino-5-bromo-N-ethylbenzamide to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 3-Amino-5-bromo-N-ethylbenzamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Substance LiquidPath Liquid Waste (In Solution) StateCheck->LiquidPath Dissolved/Reaction Mix SolidAction Segregate: Lab Pack (Solid Hazardous Waste) SolidPath->SolidAction Compatibility CRITICAL CHECK: Is the stream Acidic? LiquidPath->Compatibility FinalDisposal Final Disposal: High-Temp Incineration (with Scrubbers) SolidAction->FinalDisposal LiquidAction Segregate: Halogenated Solvent Carboy LiquidAction->FinalDisposal SafeMix Safe to Combine Compatibility->SafeMix No (Neutral/Basic) UnsafeMix STOP: Neutralize or Use Separate Container Compatibility->UnsafeMix Yes (Acidic) SafeMix->LiquidAction UnsafeMix->LiquidAction After Correction

Figure 1: Operational decision tree for segregating 3-Amino-5-bromo-N-ethylbenzamide waste streams.

Regulatory Framework (RCRA & DOT)

While 3-Amino-5-bromo-N-ethylbenzamide is not explicitly named on the EPA P-list or U-list, it is regulated based on its characteristics and chemical class.[1]

  • RCRA (Resource Conservation and Recovery Act):

    • Status: Likely a Characteristic Hazardous Waste if it exhibits toxicity (D0xx) upon leaching.

    • Best Practice: Due to the high cost of testing for specific toxicity characteristics, industry standard is to manage it as Hazardous Waste by default.

    • Waste Code: If mixed with spent halogenated solvents (e.g., DCM, Chloroform), the mixture carries the F002 code. If pure, it is generally assigned a loose "lab pack" code by the disposal vendor (e.g., D001 if ignitable carrier, or general toxic codes).

  • DOT (Department of Transportation): [3]

    • Shipping Name: If shipping pure waste, it often falls under UN 2811, Toxic solids, organic, n.o.s. (3-Amino-5-bromo-N-ethylbenzamide) .[1]

    • Packing Group: III (Low to Medium Danger) - Always verify LD50 data on your specific vendor SDS.

Emergency Spill Response

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation.

  • Containment:

    • Solid: Gently sweep up using a brush and dustpan. Avoid generating dust.[3][4][6]

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads.

  • Clean Up: Wipe the area with a soap and water solution. Place all cleanup materials (pads, gloves) into the Solid Hazardous Waste container.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3737691, 3-Amino-N-ethylbenzamide (Parent Structure Analysis).[1] PubChem.[7] [Link]1]

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